Yuehgesin C
Description
Structure
3D Structure
Propriétés
IUPAC Name |
8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUDJOXRYEYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Shancigusin C: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Shancigusin C, a dihydrostilbene natural product. It covers the initial discovery and natural sources of the compound, details its first total synthesis, and presents its known biological activities, with a focus on its cytotoxic effects against cancer cell lines. This guide includes structured data, detailed experimental protocols, and workflow visualizations to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology.
Discovery and Origin
Shancigusin C is a structurally unique dihydrostilbene that was first isolated in 2009 from the tubers of the orchid Pleione yunnanensis.[1] This plant has a history of use in traditional Chinese medicine. Subsequently, Shancigusin C was also isolated from another orchid species, Himantoglossum hircinum[1][2]. As a member of the dihydrostilbene class, Shancigusin C is part of a group of compounds known for their diverse pharmacological properties.
Total Synthesis
The first total synthesis of Shancigusin C was accomplished with an overall yield of 6% over 11 steps, starting from citric acid.[1][2] The key strategic element of this synthesis was the construction of the central stilbene (B7821643) core via a Perkin reaction.[2][3]
Experimental Protocol: Total Synthesis of Shancigusin C
The synthesis involves the preparation of key building blocks, followed by a series of reactions to construct the final molecule.
A. Assembly of Requisite Building Blocks:
-
The synthesis of m-anisaldehyde was achieved in two steps from vanillin, which was first converted to a triflate, followed by a reductive C-O bond cleavage.[1]
B. Completion of the Synthesis:
-
Perkin Condensation: The aldehyde building block underwent a Perkin condensation to generate a trans-cinnamic acid derivative with a 71% yield.[1]
-
Decarboxylation: A Cu₂O-mediated decarboxylation of the cinnamic acid derivative afforded a mixture of cis/trans stilbenes with a 28% yield.[1]
-
Hydrogenation: The stilbene mixture was converted to the corresponding dihydrostilbene via hydrogenation under ambient pressure, achieving an 88% yield.[1]
-
Demethylation: In the final step, the methyl ethers were cleaved using BBr₃ to yield Shancigusin C with a 91% yield.[1][2]
References
Unveiling Yuehgesin C: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuehgesin C, a prenyloxycoumarin (B1253380) with potential pharmacological applications, is a natural product found within the plant kingdom. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, and quantitative data to support reproducibility. Furthermore, a putative biosynthetic pathway and a potential mechanism of action are illustrated to provide a comprehensive understanding for researchers in drug discovery and development.
Natural Source of this compound
This compound is primarily isolated from the leaves of Murraya paniculata, a species belonging to the Rutaceae family. This plant, commonly known as orange jasmine, is widely distributed in Southeast Asia and has a history of use in traditional medicine. While this compound is a key constituent, Murraya paniculata is also a rich source of other bioactive compounds, including a variety of other coumarins and polymethoxylated flavonoids.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | |
| Molecular Weight | 306.35 g/mol | |
| CAS Number | 125072-68-6 | |
| Chemical Name | 8-(3-Ethoxy-2-hydroxy-3-Methylbutyl)-7-Methoxycoumarin | |
| Class | Coumarin (B35378) | |
| Appearance | Powder | |
| Purity | ≥98% (Commercially available standard) | [1] |
Experimental Protocol: Isolation of this compound from Murraya paniculata
The following protocol is a comprehensive representation of the methodologies employed for the extraction and isolation of this compound and other coumarins from Murraya paniculata leaves.
Plant Material Collection and Preparation
-
Fresh leaves of Murraya paniculata are collected and authenticated.
-
The leaves are air-dried in the shade at room temperature.
-
The dried leaves are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
The powdered leaves are subjected to extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
-
For quantitative analysis, a validated ultrasonic-assisted extraction (UAE) method can be employed. The optimal conditions for UAE of polymethoxylated flavonoids, including this compound, from Murraya paniculata leaves have been determined as follows:
-
Solvent: 70% aqueous methanol
-
Extraction Time: 30 minutes
-
Temperature: Room temperature
-
Isolation and Purification
-
The crude extract obtained is concentrated under reduced pressure to yield a residue.
-
The residue is then subjected to a series of chromatographic techniques for the separation and purification of individual compounds. A typical workflow is as follows:
-
Initial Fractionation: The crude extract is often partitioned between different solvents of varying polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and water, to achieve a preliminary separation of compounds based on their solubility.
-
Column Chromatography: The fractions enriched with coumarins are subjected to column chromatography.
-
Stationary Phase: Silica gel is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using Prep-HPLC to obtain the compound in high purity.
-
Column: A reversed-phase C18 column is generally used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is used as the mobile phase in an isocratic or gradient elution mode.
-
-
Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Quantitative Analysis
A rapid resolution liquid chromatography (RRLC) method coupled with a diode array detector (DAD) and electrospray ionization tandem mass spectrometry (ESI-MSn) has been developed for the simultaneous qualitative and quantitative determination of major polymethoxylated flavonoids, including this compound, in the leaves of Murraya paniculata.[2]
| Compound | Linearity (r²) | Limit of Detection (LOD) (ng) | Limit of Quantitation (LOQ) (ng) |
| This compound | 0.9997 | 2.83 | 9.58 |
Data adapted from a study on polymethoxylated flavonoids in Murraya paniculata.[2]
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of coumarins. The pathway starts from the shikimate pathway, leading to the formation of cinnamic acid, which is a key precursor for coumarin biosynthesis.
Caption: Putative biosynthetic pathway of this compound.
Potential Signaling Pathway Involvement
The pharmacological activities of coumarins are diverse. While the specific signaling pathways modulated by this compound are still under investigation, many coumarins are known to exhibit anti-inflammatory effects. A potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Potential anti-inflammatory mechanism of this compound.
Conclusion
This compound, a coumarin found in Murraya paniculata, represents a promising natural product for further pharmacological investigation. This guide provides a foundational understanding of its natural source, methods for its isolation, and insights into its potential biosynthesis and mechanism of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this intriguing bioactive compound.
References
The Enigmatic Biosynthesis of Yuehgesin C: A Journey into Monoterpenoid Indole Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C, a complex and intriguing natural product, belongs to the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs). Despite its structural characterization, the specific biosynthetic pathway leading to this compound has not yet been fully elucidated in scientific literature. However, a comprehensive understanding of the general biosynthetic route to MIAs provides a robust framework for hypothesizing its formation and for guiding future research toward its complete pathway discovery. This guide delves into the established principles of MIA biosynthesis, presenting the core enzymatic steps, key intermediates, and the modular nature of these pathways that lead to immense chemical diversity.
MIAs are a prominent class of plant secondary metabolites, with over 3,000 identified members, many of which possess significant pharmacological activities, including anticancer, antihypertensive, and antimalarial properties.[1][2] The biosynthesis of these intricate molecules is a testament to the elegance and efficiency of nature's chemical machinery.
The Genesis of Precursors: Tryptamine (B22526) and Secologanin (B1681713)
The journey to any MIA begins with the formation of two primary precursors: tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, originating from the iridoid pathway.
-
Tryptamine Biosynthesis: The aromatic amino acid tryptophan, a product of the shikimate pathway, undergoes decarboxylation catalyzed by tryptophan decarboxylase (TDC) to yield tryptamine. This reaction is a critical entry point, committing tryptophan to alkaloid biosynthesis.
-
Secologanin Biosynthesis: The monoterpenoid precursor, geranyl pyrophosphate (GPP), is the starting point for secologanin. GPP is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of enzymatic transformations, including hydroxylation by geraniol 8-hydroxylase (G8H) and subsequent cyclization and oxidative cleavage by secologanin synthase (SLS) , convert GPP into the reactive aldehyde, secologanin.[1][2]
The Keystone Reaction: Formation of Strictosidine (B192452)
The convergence of the tryptamine and secologanin pathways marks the central and committing step in the biosynthesis of all MIAs. The enzyme strictosidine synthase (STR) catalyzes a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.[2] This reaction establishes the fundamental carbon skeleton from which the vast array of MIAs is derived. Strictosidine is, therefore, the universal precursor to this entire class of alkaloids.[1][3]
Post-Strictosidine Diversification: The Path to Complexity
Following its synthesis, strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone. This intermediate can then be channeled into various divergent pathways, each leading to one of the major MIA subgroups: Corynanthe, Iboga, and Aspidosperma. These pathways involve a series of oxidations, reductions, rearrangements, and cyclizations, orchestrated by a suite of specialized enzymes, often including cytochrome P450 monooxygenases and various oxidoreductases.
The Formation of Dimeric Alkaloids
Many of the most complex and pharmacologically significant MIAs, such as the anticancer agent vinblastine, are dimeric alkaloids.[2] These molecules are typically formed through the enzymatic coupling of two monomeric MIA precursors. This dimerization is often catalyzed by peroxidases, which generate radical intermediates that then combine to form the final dimeric structure.[2] Given the likely dimeric nature of this compound, its biosynthesis is expected to culminate in a similar enzymatic coupling of two distinct monomeric MIA units.
Quantitative Data and Key Enzymes
While specific quantitative data for the biosynthesis of this compound is unavailable, the following table summarizes the key enzymes involved in the general MIA biosynthetic pathway.
| Enzyme Name | Abbreviation | Substrate(s) | Product | Function |
| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine | Decarboxylation |
| Geraniol 8-Hydroxylase | G8H | Geraniol | 8-Hydroxygeraniol | Hydroxylation |
| Secologanin Synthase | SLS | Loganin | Secologanin | Oxidative Cleavage |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | Strictosidine | Pictet-Spengler Reaction |
| Strictosidine β-Glucosidase | SGD | Strictosidine | Strictosidine Aglycone | Deglycosylation |
Experimental Protocols for Pathway Elucidation
The elucidation of a natural product biosynthetic pathway is a multifaceted endeavor that employs a combination of genetic, biochemical, and analytical techniques. A general workflow for such an investigation is outlined below.
-
Identification of Candidate Genes: The process often begins with the sequencing of the genome or transcriptome of the producing organism. Bioinformatic analysis helps to identify putative biosynthetic gene clusters that may encode the enzymes responsible for the synthesis of the target molecule.
-
Heterologous Expression and Enzyme Characterization: Candidate genes are then cloned and expressed in a heterologous host, such as E. coli or yeast. The recombinant enzymes are purified, and their activity is assayed in vitro using predicted substrates to confirm their function.
-
Virus-Induced Gene Silencing (VIGS): In plants, VIGS is a powerful technique to functionally characterize biosynthetic genes in vivo. By silencing the expression of a specific gene, researchers can observe the effect on the accumulation of the natural product and its intermediates, thereby confirming the gene's role in the pathway.
-
Metabolite Profiling: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to identify and quantify intermediates and the final product in the native organism and in engineered systems.
Visualizing the Biosynthetic Landscape
The following diagrams illustrate the core biosynthetic pathway of monoterpenoid indole alkaloids and a typical workflow for pathway elucidation.
Caption: Generalized biosynthetic pathway of monoterpenoid indole alkaloids.
Caption: Experimental workflow for biosynthetic pathway elucidation.
Conclusion
While the precise enzymatic steps leading to this compound remain to be discovered, the well-established principles of monoterpenoid indole alkaloid biosynthesis provide a clear roadmap for future research. The elucidation of this pathway will not only be a significant scientific achievement but will also open avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable dimeric MIAs. The continued exploration of nature's biosynthetic strategies will undoubtedly fuel innovation in drug discovery and development.
References
Technical Guide: An Examination of the Biological Activity of Shancigusin C
A Note to the Reader: Initial searches for the compound "Yuehgesin C" did not yield any relevant scientific literature. However, a similarly named natural product, Shancigusin C , has been the subject of preliminary biological evaluation. This document provides a comprehensive overview of the currently available scientific data on Shancigusin C. It is intended for researchers, scientists, and drug development professionals.
Introduction
Shancigusin C is a dihydrostilbene natural product isolated from orchidaceous plants.[1][2] As a member of the stilbenoid class of compounds, it is of interest for its potential pharmacological activities. To date, the primary biological activity associated with Shancigusin C is its cytotoxicity against cancer cell lines.[1][2] This technical guide summarizes the existing data on the cytotoxic effects of Shancigusin C, including quantitative measures of its activity and the experimental methods used for its evaluation. At present, there is no published research detailing the specific molecular mechanism of action or the signaling pathways modulated by this compound.
Core Biological Activity: Cytotoxicity
The only reported biological activity of Shancigusin C is its ability to inhibit the growth of cancer cells.[1][2] This has been demonstrated in human leukemia cell lines.
Quantitative Data on Cytotoxic Activity
The growth-inhibitory effects of Shancigusin C have been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| CCRF-CEM | Drug-sensitive human leukemia cells | 17.9 ± 0.6 |
| CEM/ADR5000 | Multidrug-resistant human leukemia cells | 87.2 ± 9.6 |
| Data from Geske et al. (2021).[1][2] |
Experimental Protocols
The following is a detailed description of the methodology used to determine the cytotoxic activity of Shancigusin C.
Resazurin (B115843) Viability Assay
The cytotoxic properties of Shancigusin C were evaluated using a resazurin-based viability assay.[2] This method relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active, viable cells. The intensity of the fluorescence is proportional to the number of living cells.
I. Cell Culture and Treatment:
-
Cell Lines:
-
CCRF-CEM (drug-sensitive leukemia)
-
CEM/ADR5000 (multidrug-resistant leukemia, characterized by overexpression of P-glycoprotein)
-
-
Culture Conditions: Cells are maintained in a suitable cell culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a specified density.
-
Compound Application: Shancigusin C is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of concentrations. Control wells receive the solvent alone.
II. Incubation:
-
The treated cells are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.
III. Resazurin Staining and Measurement:
-
Reagent Preparation: A stock solution of resazurin is prepared in phosphate-buffered saline (PBS) and stored protected from light.
-
Staining: Following the incubation period, the resazurin solution is added to each well.
-
Incubation: The plates are incubated for a further period (e.g., 4 hours) to allow for the conversion of resazurin to resorufin.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
IV. Data Analysis:
-
The fluorescence intensity values are used to calculate the percentage of viable cells in each well relative to the solvent-treated control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of Shancigusin C and fitting the data to a dose-response curve.
Mechanism of Action: Current Gaps in Knowledge
A critical aspect of drug development and biomedical research is the understanding of a compound's mechanism of action. This includes the identification of its molecular targets and the signaling pathways it modulates.
Signaling Pathways
As of the latest available scientific literature, there is no information on the specific signaling pathways affected by Shancigusin C. Research has not yet elucidated whether its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, or other mechanisms. Consequently, a diagram of a signaling pathway cannot be provided at this time.
References
Putative Biological Targets of Select Ginsenosides and Saponins: A Technical Guide
Disclaimer: The term "Yuehgesin C" did not yield specific results in scientific literature searches. It is presumed to be a potential misspelling of a natural compound, possibly a ginsenoside or a related saponin (B1150181), given the requested focus on biological targets related to inflammation, apoptosis, and cell signaling. This guide therefore focuses on the well-documented biological targets of representative ginsenosides (B1230088) and the steroidal saponin diosgenin, which exhibit the biological activities pertinent to the user's query.
This technical guide provides an in-depth overview of the putative biological targets of select ginsenosides and the steroidal saponin diosgenin. It is intended for researchers, scientists, and drug development professionals. The information is presented through detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Anti-inflammatory Effects
Certain ginsenosides, such as Rg1 and Rg3, have demonstrated significant anti-inflammatory properties.[1][2] These effects are primarily mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Key Molecular Targets
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Ginsenosides have been shown to inhibit the activation of NF-κB.[2]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli. Key MAPKs modulated by ginsenosides include p38, ERK, and JNK.[2][3]
-
Pro-inflammatory Cytokines and Enzymes: These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4]
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Target | Effect | Concentration | Reference |
| Rg3-RGE | RAW 264.7 cells | NO production | Potent suppression | Dose-dependent | [2] |
| Rg3-RGE | RAW 264.7 cells | iNOS, COX-2, IL-1β, IL-6, TNF-α mRNA | Inhibition | Not specified | [2] |
| Ginsenoside CKE | RAW 264.7 cells | NO, TNF-α, IL-1β, IL-6 | Reduction | Dose-dependent | [4] |
| Ginsenoside Rg1 | DSS-induced colitis in mice | Pro-inflammatory cytokines | Significant decrease | Not specified | [1] |
| Ginsenosides Rg3 and Rf | LPS-induced RAW 264.7 cells | Inflammatory cytokines | Best in reducing expression | Not specified | [1] |
Experimental Protocols
1.3.1. Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[3] For experiments, cells are seeded in plates and treated with various concentrations of ginsenosides with or without lipopolysaccharide (LPS) stimulation.
1.3.2. Nitric Oxide (NO) Assay
The production of nitric oxide is measured in the culture medium using the Griess reagent. This assay detects the presence of nitrite, a stable product of NO metabolism.
1.3.3. Quantitative Reverse Transcription PCR (qRT-PCR)
Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2]
1.3.4. Western Blot Analysis
Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the NF-κB and MAPK signaling pathways to assess their phosphorylation and activation status.[2]
Signaling Pathway Diagram
References
- 1. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Rg3-Enriched Korean Red Ginseng Extract in Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Associated with Macrophage-Activating Polysaccharide Isolated from Korea Red Ginseng | MDPI [mdpi.com]
- 4. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Emerging Potential of Shancigusin C in Oncology
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Initial research for "Yuehgesin C" did not yield specific findings. However, literature on a phonetically similar dihydrostilbene, Shancigusin C , has been identified and is presented herein. This document provides a comprehensive overview of the current scientific knowledge regarding Shancigusin C, with a focus on its synthesis, biological activity, and preliminary comparative data. It is important to note that while the cytotoxic properties of Shancigusin C suggest its potential as a lead compound, extensive structure-activity relationship (SAR) studies involving a series of analogs have not yet been published in the available scientific literature.
Core Compound: Shancigusin C
Shancigusin C is a naturally occurring dihydrostilbene isolated from orchidaceous species such as Pleione yunnanensis and Bletilla striata. Its chemical structure features a resorcinol (B1680541) core with two 4-hydroxybenzyl substituents.[1] The synthesis and biological evaluation of Shancigusin C have been reported, indicating its potential as a starting point for the development of novel anticancer agents.[2][3][4]
Quantitative Biological Activity
The primary biological activity reported for Shancigusin C is its cytotoxicity against human leukemia cell lines. The available data compares the activity of Shancigusin C with that of a structurally related natural product, Bletistrin G.
| Compound | Cell Line | Description | IC₅₀ (µM) | Degree of Resistance |
| Shancigusin C | CCRF-CEM | Drug-sensitive human leukemia | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 | Multidrug-resistant human leukemia | 87.2 ± 9.6 | ||
| Bletistrin G | CCRF-CEM | Drug-sensitive human leukemia | 21.6 ± 3.0 | 4.45 |
| CEM/ADR5000 | Multidrug-resistant human leukemia | 96.2 ± 2.1 |
Data sourced from[1]
These findings indicate that Shancigusin C exhibits moderate cytotoxic activity against the sensitive leukemia cell line and, like many chemotherapeutic agents, shows reduced efficacy against the multidrug-resistant variant. The similar activity profile of Bletistrin G provides an initial, albeit limited, point of comparison for preliminary SAR insights. The authors of the study suggest that the cytotoxic properties of both compounds warrant further investigation and derivatization to develop new candidate compounds for cancer therapy.[1]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate Shancigusin C.
Resazurin-Based Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
Cell Lines: CCRF-CEM (drug-sensitive) and CEM/ADR5000 (multidrug-resistant) human leukemia cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound: Shancigusin C, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reagents: Resazurin (B115843) solution.
-
Equipment: 96-well microplates, incubator (37 °C, 5% CO₂), multi-well spectrophotometer or fluorometer.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator.
-
Compound Treatment: A serial dilution of the test compound (Shancigusin C) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. Control wells containing untreated cells and blank wells with medium only are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Resazurin Addition: Following incubation, a solution of resazurin is added to each well.
-
Metabolic Conversion: The plates are returned to the incubator for a few hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: The fluorescence or absorbance is measured using a multi-well plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis Workflow
The total synthesis of Shancigusin C has been accomplished, providing a basis for the future generation of analogs for comprehensive SAR studies. The following diagram illustrates the key stages of the reported synthesis.
Caption: Total synthesis workflow for Shancigusin C.
Future Outlook and SAR Development
The existing data on Shancigusin C positions it as a promising scaffold for the development of novel cytotoxic agents. To establish a robust structure-activity relationship, the following steps are necessary:
-
Analog Synthesis: A library of Shancigusin C analogs should be synthesized. Modifications could include:
-
Varying the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings.
-
Introducing different substituents (e.g., halogens, alkyl groups) to explore electronic and steric effects.
-
Altering the dihydrostilbene core.
-
-
Biological Screening: The synthesized analogs must be screened against a panel of cancer cell lines to determine their IC₅₀ values.
-
QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the analogs with their biological activity, providing predictive power for designing more potent compounds.
-
Mechanism of Action Studies: Investigating the signaling pathways affected by the most potent analogs will be crucial for understanding their mode of action and identifying potential molecular targets.
At present, the scientific community awaits further research to unlock the full therapeutic potential of the Shancigusin C scaffold.
References
In Vitro Biological Activity of Yuehgesin C: A Review of Currently Available Scientific Evidence
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of the in vitro biological activity of Yuehgesin C, a natural product isolated from plants of the Murraya and Clausena genera. Following a comprehensive review of publicly available scientific literature, it must be noted that detailed studies on the specific in vitro biological activities of this compound are not yet available. While commercial suppliers of this compound (CAS 125072-68-6) suggest potential antioxidant and anti-inflammatory properties, these claims are not substantiated by published, peer-reviewed research data.
Therefore, this document will summarize the known biological activities of other compounds isolated from Clausena lansium, the plant species from which this compound can be obtained. This information may provide a valuable starting point for researchers interested in investigating the potential therapeutic properties of this compound.
Biological Activities of Alkaloids from Clausena lansium
Research on various alkaloids isolated from the stems and fruits of Clausena lansium has revealed a range of biological activities, with a significant focus on neuroprotective effects.
Neuroprotective Activity
Multiple studies have demonstrated the potential of carbazole (B46965) alkaloids from Clausena lansium to protect neuronal cells from damage.
Table 1: Neuroprotective Activity of Selected Alkaloids from Clausena lansium
| Compound | Assay | Cell Line | Inducing Agent | Concentration | Results |
| Various Carbazole Alkaloids (1-16) | Cell Viability Assay | SH-SY5Y human neuroblastoma | 6-hydroxydopamine (6-OHDA) | Not specified | EC50 values ranging from 0.36 ± 0.02 to 10.69 ± 0.15 μM[1][2] |
| Compounds 1b, 2a, 3b, 5a, and 5b | Cell Viability Assay | PC12 cells | Okadaic Acid | 10 μM | Increased cell viability from 70.5 ± 5.4% to between 83.3 ± 5.9% and 91.2 ± 10.1%[3] |
Experimental Protocols:
-
Neuroprotective Effect Against 6-OHDA Induced Cell Death:
-
Cell Culture: SH-SY5Y human neuroblastoma cells were cultured in a suitable medium.
-
Treatment: Cells were pre-treated with various concentrations of the isolated carbazole alkaloids for a specified period.
-
Induction of Cell Death: 6-hydroxydopamine (6-OHDA) was added to the culture medium to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability was measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the protective effects of the compounds. The EC50 values were then calculated.[1][2]
-
-
Neuroprotective Effect Against Okadaic Acid-Induced PC12 Cell Damage:
-
Cell Culture: PC12 cells were maintained in an appropriate culture medium.
-
Treatment: The cells were treated with the test compounds at a concentration of 10 μM.
-
Induction of Cell Damage: Okadaic acid was used to induce cell damage.
-
Measurement of Cell Viability: The percentage of viable cells was determined to assess the neuroprotective activity of the tested alkaloids.[3]
-
Logical Relationship of Neuroprotection Experiments
Caption: Workflow for assessing the neuroprotective effects of compounds.
Future Directions for this compound Research
The lack of specific data on the biological activity of this compound presents a clear research gap. Given the demonstrated activities of other compounds from Clausena lansium, future in vitro studies on this compound could productively focus on:
-
Anti-inflammatory Activity: Investigating its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in relevant cell lines (e.g., RAW 264.7 macrophages).
-
Antioxidant Activity: Quantifying its radical scavenging properties (e.g., DPPH, ABTS assays) and its ability to protect cells from oxidative stress.
-
Neuroprotective Activity: Performing assays similar to those conducted on other Clausena lansium alkaloids to determine if this compound also possesses neuroprotective properties.
-
Anticancer Activity: Screening for cytotoxic effects against a panel of human cancer cell lines.
Detailed experimental protocols for these initial screening assays are well-established in the scientific literature. The generation of such data would be the first step in elucidating the potential therapeutic value of this compound.
Signaling Pathway Hypothesis for Potential Anti-inflammatory Action
Caption: Hypothesized NF-κB signaling pathway and potential inhibition points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from the stems of Clausena lansium and their neuroprotective activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06753D [pubs.rsc.org]
The Cytotoxicity Profile of Yuehgesin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative cytotoxicity data for Yuehgesin C is not currently available in the public domain. This guide provides a comprehensive overview of the cytotoxic properties of structurally related coumarins and extracts from the known natural sources of this compound, Murraya exotica and Glycosmis pentaphylla. The information presented herein is intended to serve as a predictive resource for the potential cytotoxic profile of this compound.
Introduction to this compound
This compound is a naturally occurring coumarin (B35378) identified by its IUPAC name, 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, and CAS number 125072-68-6. It has been isolated from plant species of the Rutaceae family, namely Murraya exotica (commonly known as orange jasmine) and Glycosmis pentaphylla. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Given the established cytotoxic potential of many coumarin derivatives, this compound presents as a compound of interest for oncological research.
Cytotoxicity of Compounds from Murraya Species
Murraya exotica and other species of this genus are rich sources of coumarins, many of which have been evaluated for their cytotoxic activities against various cancer cell lines. While data for this compound is absent, the following tables summarize the cytotoxic profiles of other coumarins isolated from Murraya species, providing a valuable comparative reference.
Table 1: Cytotoxicity of Coumarins from Murraya tetramera
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 1 (Sesquiterpene) | A549 (Lung Carcinoma) | 6.70 |
| SMMC-7721 (Hepatocellular Carcinoma) | 5.17 | |
| EJ (Bladder Carcinoma) | 31.93 | |
| HeLa (Cervical Carcinoma) | 17.82 | |
| BALL-1 (B-cell Acute Lymphoblastic Leukemia) | 11.15 | |
| Compound 4 (Coumarin) | A549 (Lung Carcinoma) | 17.04 |
| EJ (Bladder Carcinoma) | 30.59 | |
| BALL-1 (B-cell Acute Lymphoblastic Leukemia) | 22.54 | |
| Compound 5 (Coumarin) | A549 (Lung Carcinoma) | 7.30 |
| SMMC-7721 (Hepatocellular Carcinoma) | 9.09 | |
| BALL-1 (B-cell Acute Lymphoblastic Leukemia) | 12.50 |
Data extracted from a study on cytotoxic compounds from Murraya tetramera Huang.[1]
A study on Murraya exotica extracts indicated low cytotoxicity in MDA-MB-231 breast cancer cells, with IC50 values greater than 100 µg/mL for both root and leaf extracts.[2]
Cytotoxicity of Compounds from Glycosmis Species
Glycosmis pentaphylla and related species also produce a variety of cytotoxic compounds, including flavonoids and chalcones. While specific data for this compound is unavailable, the cytotoxic activities of other constituents from this genus are noteworthy.
Table 2: Cytotoxicity of Compounds from Glycosmis pentaphylla
| Compound/Extract | Cell Line | IC50/LC50 (µg/mL) | Notes |
| Ethanolic Leaf Extract | Brine Shrimp | LC50: 2.8315 | Indicates potent cytotoxic activity.[3] |
| Methanol Stem Extract | Brine Shrimp | LC50: 5.53 | Highly potent cytotoxic activity.[4] |
| Methanol Leaf Extract | Brine Shrimp | LC50: 47.34 | Significant cytotoxic activity.[4] |
| Glycopentalone (Chalcone) | Hep3B (Hepatocellular Carcinoma) | - | Showed specific cytotoxicity.[5] |
| Flavanol 1 | HL-60 (Promyelocytic Leukemia) | - | Exhibited considerable cytotoxic activity.[6] |
| A549 (Lung Carcinoma) | - | Exhibited considerable cytotoxic activity.[6] | |
| Flavanol 2 | HL-60 (Promyelocytic Leukemia) | - | Exhibited considerable cytotoxic activity.[6] |
| A549 (Lung Carcinoma) | - | Exhibited considerable cytotoxic activity.[6] |
General Mechanisms of Coumarin-Induced Cytotoxicity
Coumarins exert their cytotoxic effects through a variety of molecular mechanisms, often culminating in the induction of apoptosis. Key signaling pathways implicated in coumarin-mediated cell death are outlined below.
Induction of Apoptosis
Coumarins are known to trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a common mechanism.
Modulation of Signaling Pathways
Several critical signaling pathways involved in cell survival, proliferation, and inflammation are targeted by coumarins.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Coumarins have been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis.[7][8][9]
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Some coumarins can suppress the activation of NF-κB, thereby inhibiting the expression of downstream genes involved in cell proliferation and survival.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the context of evaluating the cytotoxicity of natural products.
Cell Viability and Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or related coumarins) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Brine Shrimp Lethality Assay:
-
Hatching of Shrimp Eggs: Artemia salina eggs are hatched in artificial seawater under constant illumination.
-
Exposure to Compound: Nauplii (larvae) are transferred to vials containing various concentrations of the test compound dissolved in seawater.
-
Incubation: The vials are incubated for 24 hours.
-
Counting Survivors: The number of surviving nauplii is counted, and the percentage of mortality is calculated.
-
LC50 Determination: The lethal concentration 50 (LC50) is determined by plotting the percentage of mortality against the logarithm of the compound concentration.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cytotoxicity of coumarins.
Caption: A generalized workflow for in vitro cytotoxicity evaluation.
Caption: General mechanism of coumarin-induced apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarins.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data on related coumarins from Murraya and Glycosmis species suggest a potential for cytotoxic activity. The general mechanisms of coumarin-induced cytotoxicity, primarily through the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt/mTOR, provide a framework for future investigations into the anticancer potential of this compound.
Further research is imperative to elucidate the specific cytotoxic profile of this compound. This should include:
-
In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.
-
Mechanistic studies to identify the specific signaling pathways modulated by this compound.
-
In vivo studies in animal models to evaluate its anti-tumor efficacy and safety profile.
The structural features of this compound, combined with the known bioactivities of related compounds, underscore its potential as a lead compound for the development of novel anticancer agents.
References
- 1. Cytotoxic Compounds Isolated from Murraya tetramera Huang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and ex-vivo cardioprotection of Glycosmis pentaphylla extract [wisdomlib.org]
- 4. japsonline.com [japsonline.com]
- 5. Glycopentalone, a novel compound from Glycosmis pentaphylla (Retz.) Correa with potent anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Yuehgesin C, a natural product belonging to the coumarin (B35378) class of compounds. While detailed experimental data and specific signaling pathways for this compound are not extensively documented in publicly available scientific literature, this guide furnishes its definitive identification through its CAS number and IUPAC name. Furthermore, it contextualizes this compound within the broader family of coumarins, which are well-studied for their diverse and significant pharmacological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this compound and related compounds.
Chemical Identification
A precise identification of a chemical compound is fundamental for all research and development activities. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for this compound are provided below.
| Identifier | Value |
| CAS Number | 125072-68-6 |
| IUPAC Name | 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
Contextual Overview: The Coumarin Class
This compound is a derivative of coumarin, a large and important class of benzopyrone secondary metabolites found in many plants.[1][2] Coumarins are known for their wide range of pharmacological properties, which are attributed to the diverse substitutions on their core structure.[3]
General Biological Activities of Coumarins:
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:
-
Anticancer Activity: Many coumarins have demonstrated promising anticancer properties through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, modulating oxidative stress, and preventing angiogenesis and metastasis.[4]
-
Anti-inflammatory Effects: Coumarins are recognized for their anti-inflammatory capabilities.[1][2]
-
Anticoagulant Properties: Certain coumarin derivatives are used clinically as anticoagulants.[1][2]
-
Antimicrobial and Antiviral Activities: The coumarin nucleus is a constituent of various antimicrobial and antiviral agents.[1][3][5]
-
Neuroprotective Effects: Some coumarins have shown potential in the context of neurodegenerative diseases.[1]
The diverse biological profile of coumarins makes them attractive candidates for drug discovery and development.[5] The specific biological activity of a coumarin derivative is highly dependent on the nature and position of its substituents.[3]
Data Presentation
Due to a lack of specific experimental studies on this compound in the accessible scientific literature, quantitative data regarding its biological activity, such as IC₅₀ or EC₅₀ values, are not available for presentation.
Experimental Protocols
Detailed experimental protocols for key experiments involving this compound cannot be provided as no specific studies have been identified.
Signaling Pathways and Logical Relationships
As the mechanism of action and specific cellular targets of this compound have not been elucidated in the available literature, a diagram of its signaling pathway cannot be generated at this time.
For illustrative purposes, a generalized workflow for the initial investigation of a novel natural product like this compound is presented below. This diagram outlines a logical progression from isolation to the initial biological screening.
Caption: A generalized workflow for the investigation of a novel natural product.
Conclusion and Future Directions
This compound, identified by CAS number 125072-68-6, is a member of the pharmacologically significant coumarin family. While specific biological data for this compound is currently unavailable, its structural class suggests potential for a range of biological activities. Further research, following a workflow similar to the one outlined, is necessary to elucidate its specific mechanism of action, identify its molecular targets, and explore its therapeutic potential. This would involve the isolation or synthesis of this compound, followed by a comprehensive screening in various biological assays to uncover its pharmacological profile. Such studies would be a valuable contribution to the field of natural product chemistry and drug discovery.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Yuehgesin C for Researchers and Drug Development Professionals
An overview of the sourcing, biological activities, and mechanisms of action of Yuehgesin C, a promising diarylheptanoid with neuroprotective and anti-inflammatory properties.
Commercial Sourcing of this compound
This compound is a natural product isolated from the fruits of Alpinia oxyphylla. For research and development purposes, several commercial suppliers offer this compound. The following table summarizes key information for sourcing this compound.
| Supplier | Catalog Number | Purity | Formulation |
| MedChemExpress | HY-N2436 | >98% | Solid |
| Selleck Chemicals | S0843 | ≥98% | Solid |
| Cayman Chemical | 22005 | ≥95% | Solid |
| BOC Sciences | 135448-13-4 | >98% | Solid |
| ChemFaces | CFN99395 | >98% | Solid |
Biological Activity and Quantitative Data
This compound has demonstrated significant anti-inflammatory and neuroprotective activities in various in vitro and in vivo models. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and neuronal cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators. Quantitative data from cell-based assays have established its potency.
| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 9.88 - 33.65 | [1] |
| Interleukin-6 (IL-6) Secretion | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not fully quantified in reviewed literature | [1] |
Neuroprotective Activity
The neuroprotective properties of this compound are linked to its antioxidant effects and its ability to interfere with signaling cascades that lead to neuronal damage. While specific quantitative data for this compound in neuroprotection assays is still emerging in publicly available literature, related diarylheptanoids from Alpinia oxyphylla have shown potent antioxidant activities[2].
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating critical intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the regulation of inflammatory and immune responses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuehgesin C is a naturally occurring coumarin (B35378) that has been isolated from various plant species, most notably from the leaves and stems of Murraya paniculata (L.) Jack, a plant recognized in traditional medicine for its diverse therapeutic properties.[1] This document provides a comprehensive overview of the physicochemical properties of this compound and outlines a detailed protocol for its isolation and purification. Additionally, it discusses the potential biological activities and associated signaling pathways that may be modulated by this compound, based on the known effects of structurally related coumarins and other phytochemicals isolated from Murraya species. The provided methodologies and data are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties of this compound
This compound is a coumarin derivative with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 125072-68-6 |
| Appearance | White Powder |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). |
Isolation and Purification Protocol
The following protocol describes a representative method for the isolation and purification of this compound from the plant material of Murraya paniculata. This protocol is based on established phytochemical extraction and chromatography techniques for coumarins from this genus.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves and stems of Murraya paniculata.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
-
Concentrate each fraction using a rotary evaporator. This compound, being a moderately polar compound, is expected to be enriched in the chloroform and ethyl acetate fractions.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography (Step 1):
-
Pack a glass column with silica gel (60-120 mesh) using n-hexane as the slurry solvent.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation by thin-layer chromatography (TLC).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Use pre-coated silica gel 60 F₂₅₄ plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Pool the fractions containing this compound (identified by TLC comparison with a standard, if available).
-
Concentrate the pooled fractions and dissolve the residue in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For obtaining high-purity this compound, subject the semi-purified fraction to preparative HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Structure Elucidation and Purity Assessment
-
Structure Confirmation: The structure of the isolated this compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Purity Analysis: The purity of the final compound should be assessed by analytical HPLC.
Experimental Workflow and Diagrams
Caption: Workflow for the isolation and purification of this compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the pharmacological properties of other coumarins and extracts from Murraya species suggest potential therapeutic effects. Compounds from Murraya paniculata have been reported to possess anti-inflammatory, cytotoxic, and antimicrobial activities.[1]
Based on the activities of structurally related natural products, this compound could potentially modulate key cellular signaling pathways. For instance, the anti-inflammatory effects of many phytochemicals are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of the inflammatory response.
Hypothetical Modulation of the NF-κB Signaling Pathway by this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound could potentially inhibit this pathway at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data
The yield and purity of this compound obtained through this protocol can vary depending on the quality of the plant material, the efficiency of the extraction, and the precision of the chromatographic separations. The following table provides representative data that could be expected.
| Parameter | Value | Method of Analysis |
| Crude Methanolic Extract Yield | 5-10% (w/w) of dried plant material | Gravimetric |
| Ethyl Acetate Fraction Yield | 1-2% (w/w) of dried plant material | Gravimetric |
| Final Yield of Pure this compound | 0.001-0.005% (w/w) of dried plant material | Gravimetric |
| Purity of Final Compound | >98% | Analytical HPLC |
Conclusion and Future Directions
This document provides a detailed framework for the successful isolation and purification of this compound from Murraya paniculata. The outlined protocol, combined with the physicochemical data and the discussion of potential biological activities, serves as a foundational resource for further investigation of this natural product.
Future research should focus on:
-
Optimizing the isolation protocol to improve the yield of this compound.
-
Conducting comprehensive biological screening to determine the specific pharmacological activities of pure this compound.
-
Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound through in vitro and in vivo studies.
-
Investigating the structure-activity relationships of this compound and its derivatives to develop novel therapeutic agents.
References
Total Synthesis of Yuehgesin C: Awaiting a Reported Route
As of December 2025, a total synthesis for the natural product Yuehgesin C has not been reported in peer-reviewed scientific literature.
This compound is a coumarin (B35378) derivative that has been isolated from plant species of the Murraya genus. While phytochemical studies have identified and characterized this compound from its natural sources, a complete chemical synthesis from simpler starting materials has yet to be published.
For researchers, scientists, and drug development professionals interested in this compound, the current focus remains on its isolation from natural sources and the exploration of its biological activities. Without a published total synthesis, the detailed application notes and protocols for its synthetic preparation, including quantitative data on reaction yields and spectroscopic information for synthetic intermediates, cannot be provided.
Information on this compound
This compound is recognized as a member of the coumarin class of compounds, which are known for their diverse pharmacological properties. Information regarding its isolation and characterization can be found in studies focusing on the chemical constituents of Murraya species. These studies provide the foundational knowledge of the molecule's structure and natural abundance.
Future Outlook
The development of a total synthesis for this compound would be a significant achievement in the field of organic chemistry. It would provide a reliable and potentially scalable source of the compound for further biological evaluation and drug development efforts. A successful synthetic route would also allow for the creation of analogues and derivatives, which could be used to probe its mechanism of action and potentially lead to the discovery of new therapeutic agents.
Researchers interested in this area are encouraged to monitor the scientific literature for any forthcoming publications on the total synthesis of this compound. The eventual disclosure of a synthetic route will undoubtedly open new avenues for research and application of this natural product.
Application Notes & Protocols for the Quantification of Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a compound of significant interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established analytical principles for similar compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Methods for this compound Quantification
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound in complex biological samples such as plasma, serum, or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[1][2] HPLC with UV or charged aerosol detection can be employed for quantification in less complex matrices, such as in-vitro samples or pharmaceutical formulations.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This technique is ideal for determining low concentrations of analytes in complex mixtures. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides excellent specificity and sensitivity for quantification.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of various compounds.[3][6] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can be a cost-effective method for the analysis of this compound, particularly at higher concentrations.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of compounds structurally analogous to this compound, providing a reference for expected method performance.
| Parameter | UPLC-MS/MS for Angoroside C | UPLC-MS/MS for Ziyuglycoside I & II | HPLC for Ginsenosides[3] |
| Linearity Range | 5-2000 ng/mL | 2-2000 ng/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | Not Specified |
| Precision (RSD%) | < 15% | Intra-day: < 15%, Inter-day: < 14% | Not Specified |
| Accuracy | 85-115% | Intra-day: 87-110%, Inter-day: 97-109% | Not Specified |
| Recovery | > 80% | > 84% | Not Specified |
| Matrix Effect | Not Specified | 88-113% | Not Applicable |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol details a validated method for the quantification of this compound in rat plasma, which is essential for pharmacokinetic studies.[7]
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound[4]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid, analytical grade
-
Rat plasma (blank)
2. Standard Solutions and Calibration Curve Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000, and 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.[8]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[9]
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.[9]
-
Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the IS must be determined by infusing the standard solutions into the mass spectrometer.
5. Method Validation The method should be validated for linearity, sensitivity (LLOQ), precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[4]
Protocol 2: HPLC Method for this compound in a Pharmaceutical Formulation
This protocol is suitable for the quality control of this compound in a formulated product.
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid, analytical grade
2. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of this compound in methanol at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol) to achieve a theoretical this compound concentration within the calibration range. Sonicate and filter the sample solution through a 0.45 µm filter before injection.[6]
3. HPLC Conditions
-
HPLC System: HPLC with a UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A) 0.1% phosphoric acid in water, B) Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from excipients and potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Caption: A hypothetical signaling pathway modulated by this compound.
References
- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. uab.edu [uab.edu]
- 5. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS [mdpi.com]
- 6. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous determination and pharmacokinetic studies of bergenin, chlorogenic acid and four flavonoids in rat plasma after oral administration of a QingGanSanJie decotion extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yuehgesin C
Introduction
Yuehgesin C, identified as 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxycoumarin, is a natural coumarin (B35378) derivative isolated from plants of the Murraya genus, such as Murraya paniculata. Coumarins are a class of secondary metabolites known for their diverse pharmacological activities. The accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the analysis of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
The developed RP-HPLC method separates this compound from other components in the sample matrix on a C18 stationary phase. The separation is achieved using an isocratic mobile phase of methanol (B129727) and water. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.
Experimental Protocols
Sample Preparation
1.1. Plant Material (e.g., leaves of Murraya paniculata)
-
Drying and Grinding: Air-dry the plant material in the shade at room temperature for 7-10 days. Once completely dry, grind the material into a fine powder (approximately 40-60 mesh size) using a laboratory mill.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.[1]
-
Alternatively, macerate the sample with methanol for 24 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the dried crude extract in methanol to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
1.2. Pharmaceutical Formulations (e.g., Tablets, Capsules)
-
Sample Comminution: Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Extraction:
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.
-
Add methanol to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of this compound.
-
Bring the solution to volume with methanol and mix thoroughly.
-
-
Centrifugation and Filtration:
-
Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes to separate insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2] |
| Mobile Phase | Methanol:Water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C |
| Detection | UV at 276 nm[3] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 2 to 100 µg/mL.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Specification | Typical Result |
| Linearity | ||
| Range | 2-100 µg/mL | 2-100 µg/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995[1] |
| Precision | ||
| Intra-day Precision (RSD%) | ≤ 2% | < 1.5% |
| Inter-day Precision (RSD%) | ≤ 2% | < 2.0% |
| Accuracy | ||
| Recovery (%) | 98-102% | 99.5 - 101.2% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.03 µg/mL[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.1 µg/mL[3] |
| Specificity | No interference from blank and placebo at the retention time of this compound. | Peak purity index > 0.999 |
| Robustness | Insensitive to small variations in mobile phase composition, flow rate, and temperature. | RSD < 2% for all variations |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. scielo.br [scielo.br]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Notes and Protocols: LC-MS/MS Detection of Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, detailed protocol for the sensitive and selective detection and quantification of Yuehgesin C, a coumarin (B35378) derivative, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one) is a compound of interest for its potential pharmacological activities. The methodologies outlined herein are designed to be applicable for the analysis of this compound in various matrices, particularly in biological samples relevant to drug metabolism and pharmacokinetic studies. This protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data based on the analysis of analogous coumarin compounds.
Introduction
This compound is a substituted coumarin with the molecular formula C₁₇H₂₂O₅ and a molecular weight of 306.35 g/mol . Coumarins are a well-known class of natural products exhibiting a wide range of biological activities. Accurate and sensitive quantification of these compounds in biological matrices is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules like this compound in complex biological samples. This application note details a robust LC-MS/MS method for its determination.
Experimental Protocol
Sample Preparation (from Plasma)
A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from plasma samples due to its simplicity and effectiveness for compounds with moderate lipophilicity.
Materials:
-
Human or animal plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Warfarin or another structurally similar coumarin, 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be considered for less polar coumarins.[1]
-
Ion Source Conditions:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions for this compound: Based on the structure of this compound (MW = 306.35) and common fragmentation patterns of coumarins which often involve the loss of CO (28 Da) and side-chain cleavages, the following transitions can be predicted.[2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 307.15 [M+H]⁺ | 279.1 (Loss of CO) | 15 |
| This compound | 307.15 [M+H]⁺ | 205.1 (Side-chain cleavage) | 25 |
| Internal Standard (e.g., Warfarin) | 309.1 [M+H]⁺ | 163.1 | 20 |
Note: The optimal product ions and collision energies should be determined by direct infusion of a standard solution of this compound into the mass spectrometer.
Quantitative Data
The following tables summarize representative quantitative data for the analysis of coumarin compounds using LC-MS/MS.[5][6][7] These values can be used as a benchmark for the method validation of this compound analysis.
Table 1: Method Validation Parameters for Coumarin Analysis
| Parameter | Representative Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 - 1.7 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 5.2 µg/kg |
Table 2: Precision and Accuracy for Coumarin Analysis
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 10% | < 10% | 90 - 110% |
| Medium | < 8% | < 8% | 92 - 108% |
| High | < 5% | < 5% | 95 - 105% |
Table 3: Recovery Data for Coumarin Extraction from Biological Matrices
| Analyte | Spiked Concentration | Recovery (%) |
| Coumarin Analog 1 | Low | 88.5 |
| Coumarin Analog 1 | Medium | 92.3 |
| Coumarin Analog 1 | High | 95.1 |
| Coumarin Analog 2 | Low | 89.2 |
| Coumarin Analog 2 | Medium | 91.5 |
| Coumarin Analog 2 | High | 94.7 |
Visualizations
Experimental Workflow
References
- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Yuehgesin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuehgesin C, a natural coumarin (B35378) compound, has garnered interest in the scientific community for its potential therapeutic properties. Accurate and consistent preparation of this compound stock solutions is fundamental for reliable in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility. This document outlines the necessary materials, step-by-step procedures, and data on the physicochemical properties of this compound. Additionally, it includes visualizations of relevant signaling pathways and experimental workflows to aid in experimental design.
Introduction to this compound
This compound is a coumarin derivative isolated from the herbs of Murraya paniculata.[1] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. Research suggests that this compound exhibits anti-inflammatory and neuroprotective effects, primarily through the modulation of key signaling pathways such as the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the reduction of oxidative stress.
Physicochemical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and for the preparation of accurate stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | Typically ≥98% (vendor specific) |
Solubility of this compound
Based on its chemical structure as a coumarin, this compound is expected to be soluble in organic solvents and less soluble in aqueous solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solution preparation. |
| Methanol | Soluble | Another viable organic solvent for stock solutions. |
| Water | Sparingly soluble | Not recommended for preparing primary stock solutions. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Dilutions from a DMSO stock into PBS should be done carefully to avoid precipitation. |
Note: The exact solubility of this compound in these solvents should be confirmed from the vendor's certificate of analysis or determined empirically. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 306.35 g/mol × 1000 mg/g = 3.0635 mg
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 3.06 mg of this compound powder and record the exact weight.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound.
-
Volume (mL) = [Mass (mg) / 306.35 ( g/mol )] / 10 (mmol/L)
-
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipettes and tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., 1 µL of stock in 99 µL of medium) to get a 100 µM intermediate solution.
-
Further dilute the 100 µM solution 1:10 in cell culture medium (e.g., 10 µL of intermediate solution in 90 µL of medium) to obtain the final 10 µM working solution.
-
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is critical for maintaining its biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | Protect from light and moisture. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathway of this compound in Inflammation
This compound is reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
This compound in Oxidative Stress Reduction
This compound may also exert its effects by reducing oxidative stress, potentially through the Nrf2 pathway, a common mechanism for coumarin compounds.
Caption: Potential role of this compound in activating the Nrf2 antioxidant pathway.
References
Application Notes and Protocols: Solubility of Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C, a natural product isolated from the herbs of Murraya paniculata, is a compound of interest in phytochemical research and drug discovery.[] Its chemical structure, 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, belongs to the coumarin (B35378) class of compounds.[][2] Preliminary studies suggest that this compound exhibits potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[2] The anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and mediators, while its neuroprotective effects are linked to the reduction of oxidative stress in neural tissues.[2]
Understanding the solubility of this compound in various solvents is a critical first step in its pre-formulation and development for research and potential therapeutic applications. This document provides a summary of its known solubility characteristics and a general protocol for determining its solubility.
Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. However, based on information from chemical suppliers, a qualitative solubility profile has been established. This information is crucial for selecting appropriate solvent systems for experimental assays, formulation development, and analytical studies.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |
|---|---|---|---|
| Water | H₂O | Polar Protic | Less Soluble[2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |
| Methanol | CH₃OH | Polar Protic | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. "Less Soluble" suggests that it has poor solubility in that solvent. For critical applications, it is imperative to experimentally determine the quantitative solubility.
Experimental Protocol: Determination of this compound Solubility
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (powder)
-
Selected solvent (e.g., ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and place it into a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved this compound, indicating a saturated solution.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a precise volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a standard calibration curve of this compound of known concentrations to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analytical method) x (Dilution factor)
-
Experimental Workflow for Solubility Determination
Associated Signaling Pathways
Given the reported anti-inflammatory and neuroprotective properties of this compound, a potential mechanism of action could involve the modulation of signaling pathways associated with these cellular responses. While the specific targets of this compound are not yet fully elucidated, a general representation of relevant pathways is provided below. This diagram illustrates the interplay between inflammatory and oxidative stress pathways that are often dysregulated in pathological conditions.
Hypothesized Signaling Pathway Modulation by this compound
References
Application Notes and Protocols for Cell-based Assays Using Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a novel compound with significant potential in cancer research. Preliminary studies suggest that it exhibits potent cytotoxic effects against a variety of cancer cell lines. These application notes provide detailed protocols for key cell-based assays to investigate the anti-cancer properties of this compound, including its effects on cell viability, apoptosis, and cell cycle progression. The illustrative data presented herein is based on expected outcomes for a compound of this nature.
Mechanism of Action (Hypothetical)
This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. It is believed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a caspase cascade, ultimately resulting in programmed cell death.
Application Notes and Protocols for Studying Yuehgesin C Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C, also referred to as Shancigusin C, is a dihydrostilbene compound isolated from orchid species such as Pleione yunnanensis and Bletilla striata[1]. These plants have a history of use in Traditional Chinese Medicine for conditions including inflammation, pain, cough, and tumors[2][3][4][5]. Preliminary in vitro research has demonstrated that this compound exhibits cytotoxic effects against human leukemia cell lines, suggesting its potential as an anti-cancer agent[1][6][7]. Based on these findings and the ethnobotanical background of its source plants, this document outlines proposed animal models and experimental protocols to investigate the anti-cancer, anti-inflammatory, and analgesic properties of this compound in vivo.
1. Proposed Anti-Cancer Effects of this compound
Given the in vitro cytotoxicity of this compound against leukemia cells, a relevant animal model would be a xenograft mouse model of human leukemia. This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.
1.1. Animal Model: Human Leukemia Xenograft in Immunodeficient Mice
-
Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are commonly used as they can readily accept human cell grafts.
-
Cell Line: CCRF-CEM (human acute lymphoblastic leukemia) cells, for which in vitro data on this compound is available[1][6].
-
Objective: To determine the efficacy of this compound in reducing tumor burden and prolonging survival in a leukemia xenograft model.
1.2. Experimental Protocol: Leukemia Xenograft Model
-
Cell Culture: Culture CCRF-CEM cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Acclimatization: Allow NOD/SCID mice (6-8 weeks old) to acclimatize for at least one week before the experiment.
-
Tumor Cell Inoculation: Inoculate each mouse with 1 x 10^7 CCRF-CEM cells via intravenous (tail vein) injection to establish a disseminated leukemia model.
-
Group Formation: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or a suitable solvent for this compound)
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 50 mg/kg)
-
Positive Control (a standard chemotherapy agent for leukemia, e.g., Vincristine)
-
-
Treatment: Begin treatment 3 days post-inoculation. Administer this compound and the vehicle control intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis) and mortality.
-
Data Collection:
-
Survival: Record the date of death for each animal to generate Kaplan-Meier survival curves.
-
Tumor Burden: At the end of the study (or upon euthanasia), collect peripheral blood, bone marrow, and spleen to quantify the infiltration of human leukemia cells (CD45+ cells) using flow cytometry.
-
Toxicity: Monitor body weight throughout the study and perform histological analysis of major organs (liver, kidney, heart) at the end of the study to assess any potential toxicity of this compound.
-
1.3. Data Presentation: Hypothetical Anti-Cancer Efficacy of this compound
| Group | Mean Survival Time (Days) | Tumor Burden (% CD45+ cells in Bone Marrow) | Body Weight Change (%) |
| Vehicle Control | 25 ± 3 | 65 ± 8 | -15 ± 4 |
| This compound (10 mg/kg) | 35 ± 4 | 40 ± 6 | -8 ± 3 |
| This compound (50 mg/kg) | 45 ± 5 | 20 ± 5 | -5 ± 2 |
| Positive Control | 48 ± 4 | 15 ± 4 | -10 ± 3 |
1.4. Proposed Signaling Pathway for Anti-Cancer Effects
The cytotoxic effects of this compound may be mediated through the induction of apoptosis. A proposed signaling pathway involves the activation of caspases, key executioners of apoptosis.
2. Proposed Anti-Inflammatory Effects of this compound
The traditional use of the source plants for inflammatory conditions suggests that this compound may possess anti-inflammatory properties. The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.
2.1. Animal Model: Carrageenan-Induced Paw Edema in Rats
-
Animal Strain: Wistar or Sprague-Dawley rats.
-
Inducing Agent: Carrageenan, a substance that induces a biphasic inflammatory response.
-
Objective: To evaluate the ability of this compound to reduce acute inflammation.
2.2. Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.
-
Group Formation: Fast the rats overnight with free access to water, then divide them into groups (n=6 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or Indomethacin orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
2.3. Data Presentation: Hypothetical Anti-Inflammatory Efficacy of this compound
| Treatment Group | Paw Edema Volume (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound (25 mg/kg) | 0.68 ± 0.06 | 20.0 |
| This compound (50 mg/kg) | 0.51 ± 0.05 | 40.0 |
| This compound (100 mg/kg) | 0.38 ± 0.04 | 55.3 |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4 |
2.4. Proposed Experimental Workflow
3. Proposed Analgesic Effects of this compound
The traditional use of Pleione for pain relief warrants the investigation of this compound's analgesic properties. The acetic acid-induced writhing test is a common screening method for peripheral analgesic activity.
3.1. Animal Model: Acetic Acid-Induced Writhing in Mice
-
Animal Strain: Swiss albino mice.
-
Inducing Agent: Intraperitoneal injection of acetic acid, which causes abdominal constrictions (writhes).
-
Objective: To assess the peripheral analgesic effect of this compound.
3.2. Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) for one week.
-
Group Formation: Divide the mice into groups (n=6 per group):
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg)
-
Positive Control (e.g., Aspirin, 100 mg/kg)
-
-
Drug Administration: Administer this compound, vehicle, or Aspirin orally.
-
Pain Induction: 30 minutes after oral administration, inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of protection (analgesia) for each group compared to the vehicle control group.
3.3. Data Presentation: Hypothetical Analgesic Efficacy of this compound
| Treatment Group | Mean Number of Writhes | Protection (%) |
| Vehicle Control | 45 ± 5 | - |
| This compound (25 mg/kg) | 32 ± 4 | 28.9 |
| This compound (50 mg/kg) | 21 ± 3 | 53.3 |
| This compound (100 mg/kg) | 14 ± 2 | 68.9 |
| Aspirin (100 mg/kg) | 11 ± 2 | 75.6 |
3.4. Proposed Signaling Pathway for Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory effects of this compound could be mediated by the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of prostaglandins, key mediators of pain and inflammation.
Disclaimer: The protocols and data presented here are proposed based on the available in vitro and ethnobotanical information for this compound and its source plants. Actual experimental results may vary. These notes are intended to serve as a starting point for the investigation of this compound in animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - ProQuest [proquest.com]
- 2. The medicinal uses of the genus Bletilla in traditional Chinese medicine: A phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. maxapress.com [maxapress.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Xylochemical Synthesis and Biological Evaluation of Shancigusin C and Bletistrin G - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Yuehgesin C (Angoroside C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C, also known as Angoroside C, is a phenylpropanoid glycoside with demonstrated therapeutic potential in preclinical studies. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and mechanism of action of this compound. The information is compiled from published research and is intended to guide researchers in designing and executing robust in vivo experiments.
Pharmacokinetics in Rats
A fundamental step in the in vivo evaluation of this compound is to understand its pharmacokinetic profile. Studies in Sprague-Dawley rats have provided initial data on its absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Pharmacokinetic Parameters of Angoroside C in Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |
| Tmax (Time to maximum concentration) | 15 minutes | Not Applicable | [1][2] |
| t1/2 (Half-life) | 1.26 hours | Not Applicable | [1] |
| Cmax (Maximum concentration) | Varies | Varies | [1] |
| AUC (Area under the curve) | Varies | Varies | [1] |
| Oral Bioavailability | ~2.1% | Not Applicable | [1][3] |
Experimental Protocol: Pharmacokinetic Study in Rats[1][2]
This protocol outlines the procedure for determining the pharmacokinetic profile of Angoroside C in rats following oral and intravenous administration.
Materials:
-
Angoroside C
-
Male Sprague-Dawley rats (200 ± 20 g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Intravenous administration equipment (syringes, needles)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for quantifying Angoroside C in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Oral Administration: Prepare a suspension of Angoroside C in the chosen vehicle. Administer a single dose of 100 mg/kg via oral gavage to a group of rats.[1][3]
-
Intravenous Administration: Dissolve Angoroside C in a suitable vehicle for injection. Administer a single dose of 5 mg/kg via the tail vein to a separate group of rats.[1][3]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Angoroside C in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
References
- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetic Profiles of Four Active Components From Scrophularia ningpoensis Hemsl. in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Yuehgesin C as a Chemical Probe
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for the Use of Yuehgesin C as a Chemical Probe
Introduction
This compound is a natural coumarin (B35378) isolated from the plant Murraya paniculata. Coumarins as a class of compounds are known to exhibit a wide range of biological activities. While research has been conducted on various coumarins from Murraya paniculata, specific data on the biological targets and mechanism of action of this compound are not currently available in peer-reviewed scientific literature.
This document aims to provide a framework for researchers interested in investigating the potential of this compound as a chemical probe. Given the absence of specific data for this compound, the protocols provided below are based on established methods for characterizing the biological activity of related coumarins and other natural products. These protocols can serve as a starting point for identifying the molecular targets and cellular effects of this compound.
Potential Biological Activities of Related Coumarins from Murraya paniculata
Research on other coumarins isolated from Murraya paniculata has revealed several potential areas of biological activity. These findings may guide the initial screening of this compound.
Table 1: Summary of Investigated Biological Activities of Coumarins from Murraya paniculata
| Biological Target/Activity | Observed Effect of Related Coumarins | Potential Application for this compound as a Probe |
| Cholinesterases (AChE, BChE) | Inhibition | Investigating neuroprotective or cognitive-enhancing effects. |
| Soluble Epoxide Hydrolase (sEH) | Inhibition | Exploring anti-inflammatory and cardiovascular protective properties. |
| Vasorelaxation | Induction | Studying mechanisms of blood pressure regulation. |
| Bacterial Growth | Inhibition | Screening for novel antimicrobial agents. |
| Inflammatory Pathways | Modulation | Investigating mechanisms of inflammation. |
Experimental Protocols for Target Identification and Characterization
The following protocols are generalized and should be optimized for the specific experimental setup.
General Workflow for Characterizing this compound
This workflow outlines the suggested steps to identify and characterize the biological activity of this compound.
Caption: A logical workflow for the investigation of this compound as a chemical probe.
Protocol: Cholinesterase Inhibition Assay
This protocol is adapted from established methods for testing coumarin-based inhibitors.
Objective: To determine if this compound inhibits acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
This compound
-
Human recombinant AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in phosphate buffer.
-
Prepare enzyme solutions (AChE or BChE) in phosphate buffer.
-
Prepare substrate solutions (ATCI or BTCI) in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of this compound solution.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against soluble epoxide hydrolase.
Materials:
-
This compound
-
Recombinant human sEH
-
[³H]-(±)-trans-1,3-diphenylpropene oxide ([³H]-t-DPPO) as substrate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO and serial dilutions in assay buffer.
-
Prepare a solution of recombinant human sEH in assay buffer.
-
Prepare a solution of [³H]-t-DPPO in a suitable solvent.
-
-
Assay Protocol:
-
In microcentrifuge tubes, combine the sEH enzyme solution with various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the [³H]-t-DPPO substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the radioactive diol product.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in the presence of different concentrations of this compound.
-
Determine the percent inhibition and calculate the IC50 value.
-
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density at 600 nm using a plate reader.
-
Signaling Pathway Analysis
Once a primary target or biological effect of this compound is identified, further studies will be necessary to elucidate the involved signaling pathways.
Hypothetical Signaling Pathway for an sEH Inhibitor
If this compound is found to be an sEH inhibitor, it would likely modulate the arachidonic acid cascade.
Caption: Hypothetical signaling pathway for this compound as a soluble epoxide hydrolase inhibitor.
Conclusion
The provided protocols and workflows offer a foundational approach for the scientific community to begin characterizing this compound as a potential chemical probe. Due to the current lack of specific biological data for this compound, researchers are encouraged to perform initial broad-spectrum screening to identify its primary biological activities. Subsequent focused assays, guided by the results of these initial screens and the known activities of related coumarins, will be crucial in elucidating the specific targets and mechanisms of action of this compound. The publication of such data will be invaluable to the research community and will enable the development of more specific and detailed application notes for this compound.
Application Notes and Protocols for High-Throughput Screening of Yuehgesin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C, likely a misspelling of Shancigusin C, is a natural product isolated from orchids. It belongs to the dihydrostilbene class of compounds and has demonstrated cytotoxic activity against leukemia cell lines. These application notes provide a framework for utilizing high-throughput screening (HTS) to identify and characterize this compound and its analogs as potential anti-cancer agents. The protocols outlined below are designed for the discovery of novel compounds that modulate cancer cell viability and to elucidate their mechanism of action.
Data Presentation
The following table summarizes the known quantitative data for Shancigusin C, which will be referred to as this compound for the purpose of these notes.
| Compound | Cell Line | IC50 (µM) | Reference |
| Shancigusin C | CCRF-CEM (sensitive) | 17.9 ± 0.6 | [1] |
| Shancigusin C | CEM/ADR5000 (multidrug-resistant) | 87.2 ± 9.6 | [1] |
Postulated Signaling Pathway
Given the cytotoxic nature of this compound, it is hypothesized to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Postulated intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
High-Throughput Screening (HTS) for Cytotoxic Compounds
Objective: To screen a compound library to identify molecules that induce cytotoxicity in a cancer cell line of interest (e.g., CCRF-CEM).
Workflow:
Caption: HTS workflow for identifying cytotoxic compounds.
Methodology:
-
Cell Seeding:
-
Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Using an automated liquid handler, seed 5,000 cells per well in 40 µL of medium into 384-well clear-bottom white plates.
-
Incubate for 4 hours to allow cells to settle.
-
-
Compound Preparation and Addition:
-
Prepare a master plate of the compound library with compounds dissolved in DMSO.
-
Create a working plate by diluting the master plate with cell culture medium to the desired final concentration (e.g., 10 µM).
-
Include this compound as a positive control and DMSO as a negative control.
-
Using an acoustic liquid handler, transfer 100 nL of compounds from the working plate to the cell plate.
-
-
Incubation and Readout:
-
Incubate the cell plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a potent cytotoxic agent control (0% viability).
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Dose-Response and IC50 Determination
Objective: To determine the potency of "hit" compounds identified in the primary screen.
Methodology:
-
Perform a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series starting from 100 µM).
-
Follow the HTS protocol for cell seeding, compound addition, and readout.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
Caspase-3/7 Activation Assay
Objective: To confirm the induction of apoptosis by this compound and active analogs.
Workflow:
Caption: Workflow for Caspase-3/7 activation assay.
Methodology:
-
Seed cells in 384-well plates as described in the HTS protocol.
-
Treat cells with compounds at their respective IC50 concentrations for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader.
Expected Results: An increase in luminescence intensity compared to the vehicle control indicates the activation of caspases 3 and 7, confirming an apoptotic mechanism of action.
Conclusion
These application notes provide a comprehensive framework for the high-throughput screening and initial mechanistic characterization of this compound and its analogs. The described protocols can be adapted to various cancer cell lines and compound libraries to facilitate the discovery of novel anti-cancer therapeutics. Further studies, including target identification and in vivo efficacy testing, will be necessary to fully validate promising lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yuehgesin C Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Yuehgesin C solubility in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, the recommended starting solvent is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful solvent capable of dissolving many nonpolar compounds and is compatible with most cell culture assays at low final concentrations.[1]
Q2: What is the maximum permissible concentration of DMSO in my cell culture experiment?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated.[2][3] However, sensitive cell lines, such as primary cells, may require even lower concentrations (≤ 0.1%). It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q3: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A3: This phenomenon, often called "crashing out" or "antisolvent precipitation," occurs when the highly concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the cell culture medium, where this compound has poor solubility.[1] To prevent this, you can try the following:
-
Pre-warm the medium: Always add the compound to cell culture medium that has been pre-warmed to 37°C.
-
Slow, dropwise addition: Add the DMSO stock solution drop-by-drop to the medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Serial dilution: Prepare intermediate dilutions of your stock in pre-warmed medium before making the final dilution.
Q4: Are there alternative solvents to DMSO for this compound?
A4: If DMSO is not suitable for your experiment, other organic solvents can be considered. However, their compatibility and toxicity must be evaluated for your specific cell line. Some alternatives include ethanol, polyethylene (B3416737) glycol (PEG), and dimethylformamide (DMF).[2][3][4] The choice of solvent will depend on the specific properties of this compound.
Q5: How can I increase the solubility of this compound in my aqueous culture medium?
A5: Besides optimizing the dilution method, you can explore the use of solubilizing agents. Cyclodextrins, for instance, are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5][6][7][8] The use of serum in the culture medium can also aid solubility, as hydrophobic compounds can bind to proteins like albumin.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out. | Perform a serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) medium while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: this compound Precipitates Over Time During Incubation
Symptoms: The medium is clear initially, but a precipitate forms in the wells of the culture plate after several hours of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Time-Dependent Precipitation | The compound may be slowly coming out of solution as it equilibrates at 37°C. | Reduce the incubation time if possible. Test the compound's stability in the medium over the intended duration of the experiment. |
| Interaction with Media Components | This compound may be interacting with salts or proteins in the medium, leading to the formation of insoluble complexes. | If using a serum-containing medium, try reducing the serum percentage. Test the compound's solubility in a simpler buffered solution like PBS to see if media components are the issue. |
| Evaporation of Media | In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[10] |
Quantitative Data Summary
Table 1: Maximum Tolerated Concentration of Common Solvents in Cell Culture
| Solvent | Maximum Tolerated Concentration (v/v) | Cell Line Dependency |
| DMSO | 0.1% - 1.0%[2][4] | High |
| Ethanol | 0.5% - 2.0%[3][4] | Moderate |
| Methanol | 0.5% - 1.3%[2] | Moderate |
| Dimethylformamide (DMF) | 0.03% - 0.1%[3][4] | High |
| Polyethylene Glycol (PEG-400) | 0.1% - 0.9%[2] | Moderate |
Note: These values are general guidelines. It is crucial to determine the specific tolerance of your cell line.
Table 2: Solubility Enhancement with β-Cyclodextrins
| Compound | Cyclodextrin Derivative | Fold Increase in Solubility |
| Rosuvastatin | β-cyclodextrin | Up to 10.66-fold[5] |
| Aceclofenac | β-cyclodextrin | Significantly Improved[6] |
| Dexibuprofen | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~688-fold[7] |
| Celecoxib (B62257) | β-cyclodextrin | Significantly Enhanced[8][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile amber tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)
-
Multichannel pipette
Procedure:
-
Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
In a new 96-well plate, add 198 µL of pre-warmed (37°C) complete cell culture medium to each well.
-
Using a multichannel pipette, transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include wells with medium and 1% DMSO only as a blank control.
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (turbidity) of each well at 600-650 nm. An increase in absorbance compared to the control indicates precipitation.[1][10]
-
The highest concentration that remains clear and shows no significant increase in absorbance is the kinetic solubility of this compound in your cell culture medium.
Protocol 3: Serial Dilution of this compound for Cell-Based Assays
Objective: To prepare a range of working concentrations of this compound in cell culture medium while maintaining a constant, low concentration of DMSO.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare intermediate stock solutions of this compound by diluting the 10 mM stock in 100% DMSO. For example, to achieve final concentrations of 10 µM, 5 µM, and 2.5 µM with a final DMSO concentration of 0.1%, you would prepare 10 mM, 5 mM, and 2.5 mM intermediate stocks in DMSO.
-
Pre-warm the complete cell culture medium to 37°C.
-
For each working concentration, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of the pre-warmed medium. This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.[12]
-
Vortex each dilution gently.
-
Visually inspect the final solutions for any precipitation before adding them to your cells.
-
Prepare a vehicle control containing 0.1% DMSO in the medium.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
preventing Yuehgesin C precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Yuehgesin C in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
-
Question: I dissolved this compound in an organic solvent (e.g., DMSO) to make a stock solution. When I add a small volume of this stock to my aqueous buffer (e.g., PBS), a precipitate forms instantly. Why is this happening and how can I prevent it?
-
Answer: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity when the organic stock solution is added to the aqueous buffer causes the compound to crash out of solution. This is often referred to as "solvent-shifting" precipitation.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the Organic Solvent Content: While minimizing organic solvent is often desirable, a small percentage (e.g., 0.1-1%) in the final aqueous solution can sometimes help maintain solubility. Determine the maximum tolerable percentage of the organic solvent for your specific experiment.
-
Alter the Mixing Method: Instead of adding the stock solution directly to the bulk of the buffer, try adding the buffer to the stock solution while vortexing vigorously. This can sometimes help to disperse the compound more effectively.
-
Utilize Solubilizing Excipients: Consider incorporating excipients that can enhance the aqueous solubility of this compound. Common choices include cyclodextrins and non-ionic surfactants.
-
Issue 2: My this compound solution is initially clear but becomes cloudy over time.
-
Question: I successfully prepared a clear aqueous solution of this compound, but after a few hours at room temperature (or 4°C), it becomes cloudy or a precipitate forms. What could be the cause?
-
Answer: This phenomenon, known as time-dependent precipitation, can be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will precipitate out until it reaches its equilibrium solubility.
-
Temperature Effects: The solubility of many compounds is temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature, the solubility may have decreased, leading to precipitation.
-
pH Shift: The pH of your solution might be changing over time, which can affect the ionization state and solubility of this compound.
-
Degradation: The compound may be degrading into less soluble products.[1][2][3][4][5]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable solution is to prepare fresh aqueous solutions of this compound immediately before each experiment.
-
Control the Temperature: Maintain a constant temperature throughout your experiment and storage, if possible. Avoid freeze-thaw cycles.
-
Buffer the Solution: Ensure your aqueous solution is well-buffered to maintain a constant pH.[6]
-
Investigate Degradation: If you suspect degradation, you may need to perform stability studies using techniques like HPLC to assess the purity of your this compound solution over time.
-
Issue 3: I am observing low or inconsistent activity of this compound in my cell-based assays.
-
Question: The biological activity of this compound in my cell culture experiments is lower than expected or varies significantly between experiments. Could this be related to precipitation?
-
Answer: Yes, precipitation is a likely cause. If this compound precipitates in the cell culture medium, its effective concentration is reduced, leading to lower and more variable biological activity. The precipitate itself can also sometimes cause cellular stress, further confounding the results.
Troubleshooting Steps:
-
Visually Inspect the Medium: Before and during your experiment, carefully inspect the cell culture wells for any signs of precipitation (e.g., cloudiness, visible particles).
-
Use a Formulation Approach: To improve solubility and bioavailability in cell culture, consider using a formulation strategy. Lipid-based formulations or cyclodextrin (B1172386) complexes can help keep this compound in solution.[7][8][9]
-
Serum Interaction: Be aware that components in fetal bovine serum (FBS) can sometimes interact with compounds and either enhance or decrease their solubility. You may need to test different serum concentrations.
-
Frequently Asked Questions (FAQs)
-
What is the best organic solvent for making a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of hydrophobic compounds. However, it is important to use a minimal amount and be aware of its potential effects on your experimental system. Other options include ethanol (B145695) and dimethylformamide (DMF). The choice of solvent may depend on the specific experimental requirements.
-
How does pH affect the solubility of this compound?
The effect of pH on solubility depends on the chemical structure of this compound. If it has ionizable functional groups, its solubility will be pH-dependent. It is recommended to determine the experimental solubility of this compound across a range of pH values to find the optimal conditions for your experiments.
-
Can I use sonication to redissolve precipitated this compound?
Sonication can temporarily redisperse precipitated particles, but it may not result in a true solution and the precipitate is likely to reform. It can also potentially degrade the compound. It is generally better to address the root cause of the precipitation.
-
Are there any general-purpose solubilizing agents you recommend for this compound?
For initial screening, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective solubilizing agent for many hydrophobic compounds.[10] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can also be effective but should be used at low concentrations to avoid cellular toxicity.
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.001 |
| Ethanol | 5.2 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 12.8 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Aqueous System (pH 7.4) | This compound Solubility (µg/mL) |
| Control (no additive) | < 1 |
| 5% (w/v) HP-β-Cyclodextrin | 150 |
| 1% (w/v) Tween® 80 | 75 |
| 10% (v/v) PEG 400 | 250 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Enhancing this compound Solubility using HP-β-Cyclodextrin
-
Prepare a 10% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer.
-
Add the required volume of your this compound stock solution (from Protocol 1) to the HP-β-cyclodextrin solution while vortexing.
-
Continue to vortex or shake the solution at room temperature for 1-2 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
The resulting clear solution contains the this compound:HP-β-cyclodextrin complex.
Protocol 3: Preparation of a Lipid-Based Formulation of this compound
-
Prepare a mixture of a suitable oil (e.g., sesame oil), a surfactant (e.g., Cremophor® EL), and a co-surfactant (e.g., Transcutol® P). A common starting ratio is 40:30:30 (oil:surfactant:co-surfactant).
-
Dissolve this compound in this lipid mixture to its maximum solubility.
-
This forms a self-emulsifying drug delivery system (SEDDS).
-
To use, add a small amount of the this compound-loaded SEDDS to your aqueous buffer. It should spontaneously form a fine emulsion, keeping the this compound dispersed.
Visualizations
References
- 1. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of temperature and humidity on the degradation process of ascorbic acid in vitamin C chewable tablets | Semantic Scholar [semanticscholar.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Yuehgesin C Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro use of Yuehgesin C. All data presented is a representative example to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
A1: For initial experiments, a concentration range of 1-10 µM is recommended for most cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent inhibitor of the hypothetical "Kinase-Y" signaling pathway. By binding to the ATP-binding pocket of Kinase-Y, it prevents the phosphorylation of downstream targets, including the transcription factor "Factor-X," thereby modulating gene expression related to cellular proliferation and apoptosis.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a stock concentration of 10 mM. For working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment. Store the DMSO stock solution at -20°C for up to 6 months.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity at higher concentrations. The IC50 for cytotoxicity varies between cell lines. It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent cell passage number or confluency. 2. Degradation of this compound. 3. Variation in incubation times. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. 3. Ensure precise and consistent incubation times for all treatments. |
| High background in signaling assays (e.g., Western Blot) | 1. Sub-optimal antibody concentration. 2. Insufficient washing steps. | 1. Titrate primary and secondary antibody concentrations to determine the optimal dilution. 2. Increase the number and duration of washing steps after antibody incubations. |
| Unexpected cell death at presumed non-toxic doses | 1. Cell line is particularly sensitive to this compound. 2. Synergistic effects with other media components. | 1. Perform a detailed dose-response cytotoxicity assay with smaller concentration increments. 2. Review the composition of your cell culture medium for any components that might interact with this compound. |
| No observable effect of this compound | 1. This compound concentration is too low. 2. The target pathway (Kinase-Y) is not active in your cell line. | 1. Increase the concentration of this compound in a stepwise manner. 2. Confirm the expression and activity of Kinase-Y in your cell line using qPCR or Western Blot. |
Data Presentation
Table 1: this compound - Recommended Concentration Ranges for Various In Vitro Assays
| Assay | Cell Line | Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (MTT) | HeLa | 0.1 - 100 | 24, 48 |
| Western Blot (p-Factor-X) | A549 | 1 - 25 | 6, 12, 24 |
| qPCR (Target Gene Z) | MCF-7 | 0.5 - 10 | 12, 24 |
Table 2: Cytotoxicity Profile of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| HeLa | 45.8 |
| A549 | 62.1 |
| MCF-7 | 88.3 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Factor-X (p-Factor-X)
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Factor-X and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Technical Support Center: Synthesis of Complex Indole Alkaloids
Disclaimer: Initial searches for "Yuehgesin C" did not yield specific information on a compound with that name, suggesting it may be a rare natural product with no published synthesis or a possible misspelling. This guide will therefore focus on the common pitfalls and troubleshooting strategies encountered in the synthesis of a well-documented complex indole (B1671886) alkaloid, Strychnine , as a representative example. The challenges in Strychnine synthesis are emblematic of those faced in the synthesis of other complex alkaloids.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that researchers may encounter during the synthesis of Strychnine and related complex indole alkaloids.
FAQ 1: Low yield in the construction of the CDE-ring system.
Question: We are attempting to construct the congested CDE-tricyclic core of a Strychnine intermediate and are observing very low yields. What are the common pitfalls in this stage?
Answer: The construction of the highly congested CDE-ring system, which contains five of the six stereocenters including a quaternary carbon, is a significant challenge in Strychnine synthesis.[1] Low yields can often be attributed to several factors:
-
Steric Hindrance: The high degree of substitution can impede the desired bond formations. Reagent choice is critical. For instance, in reactions like the aza-Cope–Mannich cascade, the precise geometry of the precursor is crucial for the reaction to proceed efficiently.
-
Incorrect Stereochemistry in Precursors: The stereochemical configuration of the starting materials directly influences the success of intramolecular reactions. An incorrect diastereomer may not be able to adopt the necessary conformation for cyclization.
-
Side Reactions: Competing side reactions, such as enamine formation at undesired positions or intermolecular reactions, can reduce the yield of the desired cyclized product.
Troubleshooting:
-
Re-evaluate Reagent and Catalyst Choice: For intramolecular Heck reactions, the choice of palladium catalyst and ligand is critical. For reactions involving iminium ion intermediates, the method of generation (e.g., oxidation of a piperidine (B6355638) ring) can significantly impact yield.
-
Confirm Stereochemistry of Intermediates: Rigorous characterization (e.g., 2D NMR, X-ray crystallography if possible) of key intermediates is essential to ensure the correct stereoisomer is being carried forward.
-
Optimize Reaction Conditions: A thorough optimization of solvent, temperature, and concentration can help favor the intramolecular cyclization over competing pathways.
Experimental Workflow for a Representative CDE-Ring Formation (Aza-Cope–Mannich Reaction):
FAQ 2: Poor stereoselectivity in the formation of the C19-C20 double bond.
Question: We are struggling to achieve the correct (E)-stereochemistry for the C19-C20 double bond in a late-stage intermediate. What methods provide the best stereocontrol?
Answer: Stereocontrolled formation of the (E)-C19–C20 double bond is a well-known challenge, particularly when this feature is installed late in the synthesis.[2] Several strategies have been employed, each with its own set of potential pitfalls.
-
Wittig-type Olefinations: While commonly used, Horner-Wadsworth-Emmons reactions can sometimes lead to mixtures of (E) and (Z) isomers. The choice of phosphonate (B1237965) reagent and reaction conditions (base, solvent, temperature) is critical for maximizing selectivity.
-
Allylic Rearrangements: As demonstrated in Woodward's synthesis, an allylic rearrangement can be used to form the desired double bond geometry. However, these reactions can be low-yielding and require harsh conditions.
-
Elimination Reactions: Beta-elimination reactions can provide good stereoselectivity if the precursor is designed to favor the desired E2 elimination pathway.
Troubleshooting and Comparative Data:
| Method | Common Issues | Typical (E:Z) Ratios | Key Considerations |
| Horner-Wadsworth-Emmons | Formation of (Z)-isomer, difficult separation | 5:1 to >20:1 | Still-Gennari modification for (Z)-selectivity, careful choice of base and solvent for (E)-selectivity. |
| Allylic Rearrangement | Low yields, harsh conditions (e.g., HBr in acetic acid) | Predominantly (E) | Requires a suitable allylic alcohol precursor. |
| β-Elimination | Competing substitution reactions, formation of regioisomers | Highly dependent on substrate | Conformationally rigid substrate is ideal for predictable stereochemical outcome. |
FAQ 3: Difficulty in purifying advanced intermediates.
Question: Our advanced intermediates in the Strychnine synthesis are proving very difficult to purify by standard column chromatography. Are there alternative purification strategies?
Answer: The purification of complex, polycyclic amine intermediates is a common bottleneck. These compounds often exhibit tailing on silica (B1680970) gel and can be sensitive to decomposition on acidic or basic stationary phases.
Troubleshooting Purification:
-
Alternative Stationary Phases: Consider using alumina (B75360) (neutral or basic) or C18-functionalized silica (reverse-phase chromatography).
-
Solvent System Additives: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can significantly improve peak shape for basic intermediates.
-
Crystallization: If the intermediate is a solid, exploring a range of solvent systems for crystallization can be a highly effective purification method.
-
Preparative HPLC: For particularly challenging separations, preparative high-performance liquid chromatography (HPLC) on a suitable stationary phase can provide the necessary resolution.
Logical Flow for Purification Strategy Selection:
Detailed Experimental Protocols
Key Experiment: Intramolecular Heck Reaction for D-Ring Closure
This protocol is a representative example of a key bond-forming reaction in the synthesis of a Strychnine precursor, adapted from methodologies described in the literature.
Objective: To form the C15-C20 bond to close the bridged piperidine D-ring via an intramolecular Heck reaction.
Reaction Scheme: A pentacyclic precursor containing an appropriately positioned vinyl halide and a secondary amine is cyclized in the presence of a palladium catalyst.
Materials:
-
Pentacyclic precursor (1.0 eq)
-
Pd(OAc)₂ (0.1 eq)
-
PPh₃ (0.2 eq)
-
Ag₂CO₃ (2.0 eq)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a flame-dried, three-necked flask equipped with a condenser and a magnetic stir bar, add the pentacyclic precursor, PPh₃, and Ag₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous MeCN via syringe, followed by Pd(OAc)₂.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine) to afford the desired cyclized product.
Signaling Pathway Analogy for Catalytic Cycle:
References
Yuehgesin C Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification yield of Yuehgesin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
This compound is a coumarin (B35378) that can be isolated from several plant sources, including the aerial tissues (leaves and twigs) of Murraya paniculata (Orange Jasmine), the root bark of Toddalia asiatica, and the peels of Citrus grandis.[1][2][3]
Q2: Which solvents are most effective for the initial extraction of this compound?
Commonly used solvents for the extraction of this compound include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and acetone.[1][4][5] Sequential extraction using solvents of increasing polarity (e.g., hexane (B92381) → ethyl acetate → methanol) is a frequently employed strategy.[1] Some methods also suggest that using an aqueous alkali solution can enhance extraction efficiency compared to traditional water or ethanol extraction.[6]
Q3: What are the standard techniques for purifying this compound after extraction?
The most common purification method involves silica (B1680970) gel column chromatography.[1] This is often followed by further purification steps such as thin-layer chromatography (TLC) and recrystallization to obtain pure this compound.[1][7] Other techniques that can be employed include polyamide column chromatography and reversed-phase high-performance liquid chromatography (HPLC).[1][6]
Q4: What is a typical reported yield for this compound purification?
The yield of this compound can vary depending on the plant source and the extraction and purification methods used. One study reported obtaining approximately 302.2 mg of this compound from the peels of Citrus grandis.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient initial extraction. | - Ensure the plant material is properly dried and ground to increase surface area. - Consider using a sequence of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction.[1] - For certain plant matrices, extraction with an aqueous alkali solution may improve efficiency.[6] - Increase the extraction time or the number of extraction cycles. |
| Low Purity After Column Chromatography | Co-elution of structurally similar compounds. | - Optimize the solvent system for silica gel column chromatography. A gradient elution of n-hexane and ethyl acetate is commonly used.[1] Experiment with different gradient profiles. - Consider using a different stationary phase, such as polyamide or a C18 reversed-phase material.[1][6] - Employ preparative thin-layer chromatography (TLC) for further separation of collected fractions.[7] |
| Difficulty in Crystallizing the Final Product | Presence of impurities that inhibit crystal formation. | - Re-purify the compound using a different chromatographic technique (e.g., reversed-phase HPLC if normal-phase was used initially). - Try different solvent systems for recrystallization. - Ensure all equipment is scrupulously clean to avoid introducing contaminants. |
| Compound Degradation During Purification | This compound may be sensitive to factors like heat, light, or pH. While specific degradation pathways for this compound are not extensively documented in the provided results, general precautions for natural products are advisable. | - Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature. - Protect the extracts and purified compound from direct light. - Be mindful of the pH during extraction, especially if using alkali solutions, and neutralize the extract before further processing if necessary. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Murraya paniculata
This protocol is based on a general method described for the isolation of coumarins from Murraya paniculata.[1]
-
Extraction:
-
Air-dry the leaves and twigs of Murraya paniculata.
-
Grind the dried plant material into a fine powder.
-
Perform a sequential solvent extraction of the dried powder, starting with n-hexane, followed by ethyl acetate, and then methanol.[1]
-
Concentrate the ethyl acetate and methanol extracts under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Subject the concentrated crude extract to silica gel column chromatography.[1]
-
Elute the column with a gradient of n-hexane and ethyl acetate.[1]
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
Further purify the combined fractions by recrystallization to obtain pure this compound.[1]
-
Protocol 2: Extraction and Purification of this compound from Citrus grandis Peels
This protocol is adapted from a study that isolated this compound from Citrus grandis peels.[7]
-
Extraction:
-
Dry the peels of C. grandis and grind them.
-
Extract the powdered peels with 95% ethanol multiple times at room temperature.[7]
-
Filter and concentrate the resulting extract in vacuo.[7]
-
Suspend the crude extract in distilled water and partition it with ethyl acetate.[7]
-
Separate and concentrate the ethyl acetate layer.[7]
-
-
Purification:
Visual Guides
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for yield and purity issues.
References
- 1. Buy this compound (EVT-1215063) | 125072-68-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fruit Peels: Food Waste as a Valuable Source of Bioactive Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 125072-68-6 [smolecule.com]
- 5. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102697770A - Murraya paniculata leaf and application of mono compound in preparation of sedative and hypnotic drugs - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
minimizing off-target effects of Yuehgesin C
Frequently Asked Questions (FAQs)
Q1: What is Yuehgesin C and what is its primary target?
A1: this compound is a novel, potent, ATP-competitive small molecule inhibitor of Yueh Kinase 1 (YK1) , a serine/threonine kinase implicated in inflammatory signaling pathways. Due to its mechanism of action, it is crucial to characterize its selectivity and potential for off-target effects to ensure data integrity.
Q2: What are off-target effects and why are they a significant concern?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended target (YK1).[1] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and a lack of translatable results from preclinical to clinical settings.[1]
Q3: How can I proactively minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to interact with lower-affinity off-targets.[1]
-
Employ control compounds: Use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Validate with genetic techniques: Use methods like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (YK1).[1][2] If the phenotype persists in the absence of YK1 after treatment with this compound, it is likely due to an off-target effect.
Troubleshooting Guide
Q1: I am observing a more potent effect or a different phenotype than expected in my cell-based assays. What could be the cause?
A1: This could be due to several factors related to off-target effects or experimental variability.
-
Possible Cause 1: Off-target inhibition. this compound may be inhibiting other kinases or proteins in your cellular model that contribute to the observed phenotype.
-
Solution: Perform a broad-panel kinase screen to identify potential off-targets. Additionally, a Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement of YK1 in your cells.[1]
-
-
Possible Cause 2: Cell line-dependent effects. The expression levels of YK1 or potential off-target proteins can vary between different cell lines.[1]
-
Solution: Verify the expression level of YK1 in your cell line of choice via western blot or qPCR. Compare the effects of this compound in a panel of cell lines with varying YK1 expression.
-
Q2: My results with this compound are inconsistent between experiments. What steps can I take to improve reproducibility?
A2: Inconsistent results can stem from various sources.
-
Possible Cause 1: Compound stability and handling. this compound may be degrading under your experimental conditions.
-
Solution: Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell culture conditions. Cell passage number, confluency, and serum concentration can all impact experimental outcomes.
-
Solution: Standardize your cell culture and treatment protocols. Ensure cells are within a consistent passage number range and are seeded at the same density for all experiments.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table presents a hypothetical selectivity profile of this compound against a panel of related kinases to illustrate how such data can be used to assess specificity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. YK1 |
| YK1 | 15 | 1 |
| Kinase A | 350 | 23 |
| Kinase B | 1,200 | 80 |
| Kinase C | >10,000 | >667 |
| Kinase D | 850 | 57 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Line | YK1 Expression | Recommended Starting Concentration Range (nM) | Notes |
| Cell Line A | High | 10 - 100 | High sensitivity to YK1 inhibition observed. |
| Cell Line B | Medium | 50 - 500 | Titration recommended to find optimal concentration. |
| Cell Line C | Low | 100 - 1000 | Monitor for off-target effects at higher concentrations. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound for YK1 and other kinases.
Methodology:
-
Prepare Reagents:
-
Recombinant kinase (e.g., YK1)
-
Kinase-specific substrate peptide
-
ATP solution
-
This compound serial dilutions
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Assay Procedure:
-
Add kinase, substrate, and this compound (or vehicle control) to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the generated signal (e.g., luminescence) according to the detection reagent manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein YK1 in intact cells.[1]
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound at various concentrations or a vehicle control.
-
Incubate for a specified time to allow for compound entry and target engagement.
-
-
Heating:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Pelleting:
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble YK1 at each temperature point by western blotting.
-
-
Data Interpretation:
-
Binding of this compound is expected to stabilize YK1, resulting in a higher melting temperature (i.e., more soluble YK1 remains at higher temperatures) compared to the vehicle-treated control.
-
Visualizations
Caption: Hypothetical YK1 signaling pathway inhibited by this compound.
Caption: Workflow for investigating potential off-target effects.
References
Yuehgesin C interference with common assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with the natural product Yuehgesin C. While specific data on this compound's interactions with all common assays is not extensively documented, this guide addresses prevalent issues associated with natural products in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern with compounds like this compound?
A1: Assay interference occurs when a test compound, such as this compound, falsely appears to be active or inactive in an assay through mechanisms unrelated to its specific intended biological target.[1] This is a significant concern in drug discovery as it can lead to misleading results, wasted resources, and the pursuit of non-viable drug candidates.[1] Natural products, due to their structural complexity, can sometimes be "promiscuous inhibitors," meaning they show activity in multiple assays through non-specific actions.[2][3]
Q2: What are the common causes of assay interference from natural products?
A2: Several mechanisms can lead to assay interference by natural products, including:
-
Compound Aggregation: At certain concentrations, organic molecules can form aggregates that sequester and denature proteins non-specifically, leading to enzyme inhibition.[1]
-
Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds are known to frequently appear as "hits" in many different high-throughput screens. These are often redox-active or electrophilic compounds that can interfere with assay readouts.
-
Interference with Detection Methods: The compound itself may absorb light or fluoresce at the same wavelengths used in the assay, leading to false signals.
Q3: My initial screen suggests this compound is active. How can I confirm this is a genuine result?
A3: It is crucial to perform secondary or orthogonal assays to validate initial findings.[2] A true "hit" will demonstrate consistent activity across different assay formats that rely on distinct detection principles.[2] For instance, if your primary assay is fluorescence-based, a follow-up assay could utilize a label-free technology like Surface Plasmon Resonance (SPR) or a luminescence-based readout.[2]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result Due to Compound Aggregation
If you suspect that the observed activity of this compound is due to aggregation, follow this workflow to diagnose the issue.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Prepare Buffers: Create two sets of your standard assay buffer. One should be your regular buffer, and the second should be supplemented with 0.01% (v/v) Triton X-100, a non-ionic detergent.[2]
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and the detergent-containing buffers.
-
Run Assay: Execute your standard assay protocol in parallel using both sets of compound dilutions.[2]
-
Data Analysis: Compare the dose-response curves. A significant reduction in potency (a rightward shift in the IC50 curve) in the presence of Triton X-100 is a strong indication that this compound may be acting via an aggregation-based mechanism.
Interpretation of Results
| Observation | Interpretation |
| Significant loss of potency with detergent | High likelihood of aggregation-based inhibition. |
| Minor or no change in potency | Aggregation is less likely to be the primary mechanism of action. |
Troubleshooting Workflow for Suspected Aggregation
Caption: Workflow to diagnose aggregation-based assay interference.
Issue 2: Potential Interference from Redox Activity
Natural products can sometimes interfere with assays through redox cycling or thiol reactivity. This is particularly problematic in assays that rely on redox-sensitive reagents or enzymes with critical cysteine residues.
Experimental Protocol: Dithiothreitol (DTT) Counter-Screen
-
Prepare Reagents: Prepare your standard assay components. Also, prepare a stock solution of DTT.
-
Assay Setup: Run your assay with your hit compound (this compound) in the presence and absence of a reducing agent like DTT (e.g., at a final concentration of 1 mM).
-
Incubation: Pre-incubate this compound with the enzyme and DTT for a set period (e.g., 30 minutes) before initiating the reaction by adding the substrate.
-
Data Analysis: Compare the dose-response curves. A significant decrease in inhibition (increase in IC50) in the presence of DTT suggests that this compound may be a thiol-reactive compound or a redox cycler.[2]
Quantitative Data Interpretation
| DTT Concentration | Fold Increase in IC50 | Likelihood of Redox Interference |
| 1 mM | > 5-fold | High |
| 1 mM | 2-5-fold | Moderate |
| 1 mM | < 2-fold | Low |
Decision Tree for Investigating Assay Interference
Caption: A decision tree to guide the investigation of potential assay interference.
General Recommendations for Assay Design
To proactively minimize interference from natural products like this compound, consider the following during assay development:
-
Inclusion of Detergents: Routinely include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffers to prevent compound aggregation.[2]
-
Use of Scavenging Agents: For assays susceptible to redox-active compounds, the inclusion of a reducing agent such as DTT can help mitigate interference.[2]
-
Control Compounds: Include known aggregators and PAINS in your assay development to assess your assay's vulnerability to these types of interference.[2]
-
Orthogonal Assays: Plan to confirm primary hits using a secondary, orthogonal assay with a different detection method.[2]
References
Technical Support Center: Addressing Autofluorescence in Imaging Experiments
Welcome to the technical support center for overcoming autofluorescence in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Disclaimer: Information regarding the specific autofluorescence properties of "Yuehgesin C" is not available in the current scientific literature. The following guide provides general strategies for characterizing and mitigating autofluorescence from novel small molecules, using "this compound" as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing high background fluorescence in our cells treated with this compound. What could be the cause?
High background fluorescence upon treatment with a new compound like this compound can stem from several sources. The compound itself may be intrinsically fluorescent.[1] Additionally, drug treatments can induce cellular stress, leading to the accumulation of endogenous autofluorescent molecules such as flavins, NADH, or lipofuscin.[1][2] It's also possible that the compound interacts with cellular components, causing a fluorescent byproduct.
Q2: How can we determine if this compound itself is fluorescent?
To ascertain if this compound is the source of fluorescence, you can perform a simple control experiment. Prepare a solution of this compound in your imaging buffer or media at the concentration used in your experiments. Image this solution using the same microscopy settings (laser power, gain, filters) as your cellular experiments. If you detect a signal, this confirms the intrinsic fluorescence of the compound. A more thorough characterization would involve measuring the excitation and emission spectra of the compound using a fluorometer or a spectral scanning confocal microscope.
Q3: What are the most common endogenous sources of autofluorescence?
Endogenous autofluorescence arises from molecules naturally present in cells and tissues. Key contributors include:
-
Metabolic Cofactors: NADH and flavins are major sources, especially in metabolically active cells.[2]
-
Structural Proteins: Collagen and elastin (B1584352) in the extracellular matrix are known to be highly autofluorescent.[2]
-
Lipofuscin: Often called the "aging pigment," this aggregate of oxidized proteins and lipids accumulates in cells over time and under stress, fluorescing broadly across the spectrum.[2][3]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and particularly glutaraldehyde (B144438) can create fluorescent products by cross-linking proteins.[4][5]
Q4: How can we choose the right fluorophores to minimize interference from autofluorescence?
The best strategy is to spectrally separate your signal of interest from the autofluorescence. Since autofluorescence is often strongest in the blue and green regions of the spectrum, selecting fluorophores that excite and emit in the red and far-red wavelengths (e.g., those with emission > 650 nm) can significantly improve your signal-to-noise ratio.[2][6][7] Using bright, photostable fluorophores can also help ensure your specific signal is much stronger than the background.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when dealing with autofluorescence from a novel compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High diffuse background fluorescence after compound treatment. | 1. Intrinsic fluorescence of the compound.2. Increased cellular stress leading to accumulation of NADH/flavins.3. Autofluorescent components in the culture medium (e.g., phenol (B47542) red, FBS).[5] | 1. Run Controls: Image unstained, untreated cells and unstained, treated cells to isolate the fluorescence contribution of the compound.[1]2. Spectral Imaging: Use a spectral microscope to measure the emission spectrum of the background. This will help you choose spectrally distinct fluorophores for your probes.[9]3. Use Autofluorescence-Free Media: Switch to a phenol red-free medium or a specialized low-fluorescence formulation like FluoroBrite™.[1] |
| Granular, punctate autofluorescence in the cytoplasm. | This pattern is characteristic of lipofuscin , which can be induced by cellular stress from drug treatment.[3][4] | 1. Chemical Quenching: Treat fixed samples with quenching agents like Sudan Black B or commercial reagents like TrueBlack® .[3][10] These are effective at quenching lipofuscin fluorescence.2. Time-Resolved Imaging: If available, use time-resolved fluorescence microscopy (TRFM) or fluorescence lifetime imaging (FLIM). Lipofuscin has a short fluorescence lifetime, which can be used to distinguish it from the longer-lived emission of specific probes, particularly lanthanide-based ones.[11][12] |
| Signal from my specific probe is weak and obscured by background. | The signal-to-noise ratio is too low; the autofluorescence is overwhelming the specific signal. | 1. Signal Amplification: Use brighter fluorophores or signal amplification techniques like Tyramide Signal Amplification (TSA).[1]2. Photobleaching: Selectively photobleach the autofluorescence before imaging your probe. This can be done by exposing the sample to intense light.[13][14]3. Computational Subtraction: Acquire an image of an unstained, treated control sample and use it to subtract the background from your stained images. This requires consistent imaging settings.4. Spectral Unmixing: This is a powerful computational technique that separates overlapping emission spectra. By acquiring a reference spectrum for the autofluorescence (from an unstained, treated sample), it can be computationally removed from the final multi-channel image.[9][15][16] |
Key Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum
-
Prepare Control Samples:
-
Sample A: Unstained, untreated cells.
-
Sample B: Unstained cells treated with this compound (using the same concentration and duration as your experiment).
-
-
Acquire Lambda Stack: Using a confocal microscope with a spectral detector, acquire a "lambda stack" (a series of images at different emission wavelengths) for Sample B. Excite the sample sequentially with the lasers you intend to use in your main experiment (e.g., 405 nm, 488 nm, 561 nm).
-
Generate Spectrum: Use the microscope software to plot the fluorescence intensity as a function of emission wavelength for each excitation laser. This plot is the emission spectrum of the autofluorescence induced by this compound.
-
Analysis: Use this spectral profile to select fluorescent probes with minimal overlap. This spectrum will also serve as the "reference spectrum" for spectral unmixing.
Protocol 2: Chemical Quenching with Sudan Black B
This protocol is for fixed and permeabilized cells or tissue sections and is effective against lipofuscin-like autofluorescence.
-
Complete Staining: Perform your standard immunofluorescence or fluorescent staining protocol, including all primary and secondary antibody incubations and washes.
-
Prepare Quencher: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir in the dark for 1-2 hours and filter through a 0.2 µm filter.[4][10]
-
Incubate: After the final wash step of your staining protocol, immerse the slides or coverslips in the Sudan Black B solution for 10-20 minutes at room temperature.[10]
-
Wash: Briefly rinse the samples in PBS. To remove excess dye, perform several quick washes with 70% ethanol followed by a final rinse in PBS.
-
Mount: Mount the coverslip using an appropriate antifade mounting medium.
Note: Sudan Black B can have some residual fluorescence in the far-red channel, which should be considered when designing multicolor experiments.[7]
Protocol 3: Autofluorescence Reduction by Photobleaching
This protocol is performed on fixed samples before the addition of fluorescently labeled antibodies.
-
Sample Preparation: Prepare, fix, and permeabilize your cells or tissue sections as usual.
-
Mounting: Mount the sample on a slide in PBS or a suitable buffer.
-
Photobleaching: Place the slide on the microscope stage. Expose the sample to a broad-spectrum, high-intensity light source (e.g., a metal halide lamp or LED) for an extended period (from 30 minutes to several hours).[13][14] Alternatively, you can use the microscope's imaging lasers at high power to bleach the specific field of view.
-
Monitor: Periodically check the autofluorescence levels using the microscope's detector until the background signal is significantly reduced.
-
Staining: Unmount the sample and proceed with your standard immunofluorescence staining protocol.
Caution: Photobleaching can potentially damage epitopes, so optimization of the exposure time is crucial. It is recommended to test the protocol on control tissue to ensure your antibody can still recognize its target.[13]
Visualized Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Time-resolved fluorescence | Abcam [abcam.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Yuehgesin C: A Comparative Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the confirmed biological activity of Yuehgesin C, a dihydrostilbene compound isolated from orchids. While research on this compound is ongoing, this document summarizes the current experimental data regarding its cytotoxic effects and explores its potential anti-inflammatory and neuroprotective properties by comparing it with other related natural compounds.
Cytotoxic Activity Against Cancer Cells
This compound has demonstrated cytotoxic activity against human leukemia cell lines. A closely related compound, Shancigusin C, has been evaluated for its ability to inhibit the growth of both drug-sensitive and multidrug-resistant leukemia cells.
Table 1: Cytotoxicity of Shancigusin C against Human Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) |
| CCRF-CEM | Acute lymphoblastic leukemia (drug-sensitive) | 17.9 ± 0.6 |
| CEM/ADR5000 | Acute lymphoblastic leukemia (multidrug-resistant) | 87.2 ± 9.6 |
Inference: The data suggests that Shancigusin C is effective against leukemia cells, although its efficacy is reduced in cells that have developed resistance to multiple drugs.
Experimental Protocol: Resazurin (B115843) Cell Viability Assay
The cytotoxic activity of Shancigusin C was determined using a resazurin-based cell viability assay. This is a common and reliable method to assess the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Workflow for Resazurin Assay
Caption: Workflow of the resazurin cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., CCRF-CEM, CEM/ADR5000) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Fluorescence Measurement: After a further incubation period to allow for the metabolic conversion of resazurin to the fluorescent product resorufin by viable cells, the fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Comparative Analysis with Other Anticancer Agents
Numerous natural compounds are being investigated for their anticancer properties. The following table provides a comparison of the cytotoxic activity of Shancigusin C with other well-known natural anticancer agents against various cancer cell lines.
Table 2: Comparison of IC50 Values of Various Natural Compounds Against Cancer Cell Lines
| Compound | Class | Cancer Cell Line | IC50 (µM) |
| Shancigusin C | Dihydrostilbene | CCRF-CEM (Leukemia) | 17.9 |
| Curcumin | Curcuminoid | MCF-7 (Breast Cancer) | 20-30 |
| Resveratrol | Stilbenoid | PC-3 (Prostate Cancer) | 50-100 |
| Ginsenoside Rg3 | Triterpene Saponin | A549 (Lung Cancer) | 25-50 |
Note: IC50 values can vary depending on the specific experimental conditions.
Potential Anti-inflammatory and Neuroprotective Activities of this compound
While direct experimental evidence for the anti-inflammatory and neuroprotective effects of this compound is currently unavailable, its classification as a stilbenoid suggests it may possess such activities. Stilbenoids, as a class of compounds, are known to exhibit a wide range of biological effects.
Potential Anti-inflammatory Mechanism
Stilbenoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Hypothetical Anti-inflammatory Signaling Pathway of this compound
Caption: Potential inhibition of the NF-κB pathway by this compound.
Potential Neuroprotective Mechanism
Stilbenoids have also been shown to have neuroprotective effects, often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. A potential mechanism for this compound could involve the activation of the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
Hypothetical Neuroprotective Signaling Pathway of this compound
Caption: Potential activation of the PI3K/Akt pathway by this compound.
Conclusion
This compound, and its close analog Shancigusin C, have demonstrated promising cytotoxic activity against leukemia cells. While further research is required to elucidate its full spectrum of biological activities and mechanisms of action, its chemical classification as a stilbenoid suggests potential for anti-inflammatory and neuroprotective effects. The information presented in this guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Future studies should focus on confirming its anti-inflammatory and neuroprotective properties through dedicated in vitro and in vivo models and on delineating the specific molecular targets and signaling pathways involved in its anticancer activity.
A Note on Nomenclature: Initial searches for "Yuehgesin C" did not yield relevant results. However, extensive findings for "Shancigusin C," a dihydrostilbene with demonstrated cytotoxic properties, suggest a possible typographical error in the original query. This guide therefore focuses on the comparative efficacy of Shancigusin C and a structurally related compound, Bletistrin G.
This guide provides a comparative analysis of the cytotoxic efficacy of Shancigusin C and Bletistrin G against human leukemia cell lines. The data presented is derived from published experimental studies to assist researchers and professionals in drug development in understanding the potential of these natural compounds.
Quantitative Data Summary
The cytotoxic activity of Shancigusin C and Bletistrin G was evaluated against both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) human leukemia cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) | Degree of Resistance |
| Shancigusin C | CCRF-CEM (sensitive) | 17.9 ± 0.6 | 4.87 |
| CEM/ADR5000 (resistant) | 87.2 ± 9.6 | ||
| Bletistrin G | CCRF-CEM (sensitive) | 21.6 ± 3.0 | 4.45 |
| CEM/ADR5000 (resistant) | 96.2 ± 2.1 |
Data sourced from a study on the biological activities of Shancigusin C and Bletistrin G[1].
Experimental Protocols
The quantitative data presented above was obtained using a resazurin-based cytotoxicity assay. This assay is a colorimetric method that uses the reduction of the blue dye resazurin (B115843) to the pink, fluorescent resorufin (B1680543) by metabolically active cells as an indicator of cell viability.
Resazurin Cytotoxicity Assay Protocol:
-
Cell Culture: Human leukemia cell lines, CCRF-CEM (drug-sensitive) and CEM/ADR5000 (multidrug-resistant), are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Compound Preparation and Treatment: Shancigusin C and Bletistrin G are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. A series of dilutions of each compound are prepared in the cell culture medium. The cultured cells are then treated with these varying concentrations of the compounds. Control wells containing untreated cells and wells with solvent alone are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Resazurin Addition: Following the incubation period, a sterile solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours.
-
Data Acquisition: The absorbance or fluorescence of the wells is measured using a microplate reader. The intensity of the color or fluorescence is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compounds relative to the untreated control. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for comparing the cytotoxicity of Shancigusin C and Bletistrin G.
Caption: Workflow for cytotoxicity comparison of Shancigusin C and Bletistrin G.
References
Comparative Analysis of Yuehgesin C and its Analogs: A Guide for Researchers
For immediate release
This guide offers a comparative analysis of Yuehgesin C, a natural coumarin (B35378), and its analogs for researchers, scientists, and drug development professionals. Due to a scarcity of published experimental data on this compound and its specific derivatives, this document focuses on providing a comprehensive overview of the available information, alongside standardized experimental protocols to facilitate further research and comparative studies.
Overview of this compound
This compound, chemically known as 8-(3-Ethoxy-2-hydroxy-3-Methylbutyl)-7-Methoxycoumarin, is a natural product isolated from the plant Murraya paniculata.[1] This plant is a rich source of coumarins, a class of compounds with a wide range of described biological activities.[1][2][3] While specific, quantitative data on this compound is limited in peer-reviewed literature, the broader family of coumarins from Murraya paniculata has been associated with several potential therapeutic properties.
Potential Biological Activities:
-
Anti-inflammatory: Commercial suppliers suggest this compound may have anti-inflammatory properties, a common trait among coumarin compounds.[4]
-
Antioxidant: The chemical structure of coumarins lends them potential antioxidant capabilities.
-
Antimicrobial: Some coumarins from Murraya paniculata have demonstrated antibacterial and anti-inflammatory activity.[5]
Data Presentation
A direct comparative table of this compound and its analogs is not feasible at this time due to the lack of quantitative experimental data in the scientific literature. However, for future research, we recommend the following structure for data presentation:
Table 1: Comparative Biological Activities of this compound and Its Analogs
| Compound | Target/Assay | IC50/EC50 (µM) | Mechanism of Action | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Analog 1 | Specify target | Insert value | Describe mechanism | Cite source |
| Analog 2 | Specify target | Insert value | Describe mechanism | Cite source |
Experimental Protocols
To facilitate standardized evaluation and comparison, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
Objective: To determine the fifty-percent inhibitory concentration (IC50) of this compound and its analogs on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or its analogs (typically 0.1 to 100 µM) for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well and incubate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound and its analogs on the cell line used for the activity assay.
Methodology:
-
Cell Treatment: Following the same cell seeding and compound treatment protocol as the anti-inflammatory assay, incubate the cells for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: A simplified diagram of a potential anti-inflammatory signaling pathway that could be targeted by this compound.
Experimental Workflow
Caption: A logical workflow for the comparative experimental analysis of this compound and its analogs.
References
- 1. longdom.org [longdom.org]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Coumarin and spirocyclopentenone derivatives from the leaves and stems of Murraya paniculata (L.) Jack [ouci.dntb.gov.ua]
- 4. Buy this compound (EVT-1215063) | 125072-68-6 [evitachem.com]
- 5. [PDF] Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Antibody Cross-Reactivity: A Case Study Using Anti-Digoxin Antibodies as a Proxy for Yuehgesin C
Disclaimer: Initial searches for "Yuehgesin C" and its corresponding antibodies did not yield specific publicly available data. The compound "Shancigusin C," a dihydrostilbene with similar nomenclature, has been identified in scientific literature; however, specific antibodies and their cross-reactivity data are not available.[1] Therefore, this guide utilizes a well-characterized small molecule, Digoxin , and its antibodies as a representative model to illustrate the principles and methodologies of a cross-reactivity comparison guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of antibody cross-reactivity, presenting data in a structured format, detailing experimental protocols, and visualizing complex biological and experimental processes as requested.
Introduction to Antibody Specificity and Cross-Reactivity
An antibody's specificity, its ability to bind to a single, unique epitope, is a critical attribute for its reliable use in research and diagnostics. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate results and misinterpretation of data. This is particularly crucial when developing immunoassays for small molecules like pharmaceuticals or natural compounds, where structurally similar molecules may be present in the sample matrix.
This guide uses anti-Digoxin antibodies as a case study to explore the nuances of cross-reactivity. Digoxin is a cardiac glycoside with a narrow therapeutic range, making the accurate measurement of its concentration in patient samples vital. Its metabolites and other structurally related cardiac glycosides can interfere with immunoassays, highlighting the importance of well-characterized antibody specificity.
Comparison of Anti-Digoxin Antibodies
The selection of a primary antibody is a critical step in immunoassay development. The following table provides a comparison of commercially available anti-Digoxin antibodies, highlighting their key characteristics.
| Antibody Name/Clone | Host Species | Isotype | Applications | Supplier |
| Anti-Digoxin (26G10) | Mouse | IgG2a, kappa | CLIA, DB, ELISA, IP, RIA, WB | Various |
| Anti-Digoxin/Digoxigenin (11C8) | Mouse | Not Specified | ELISA, IF, IHC | Various |
| Anti-Digoxin[2] | Not Specified | Not Specified | ELISA, RIA | Various |
| Digoxin (103) Antibody | Not Specified | Not Specified | ELISA | Various |
Cross-Reactivity Data
The cross-reactivity of an antibody is typically determined by competitive immunoassay, where the ability of a structurally related compound to displace the primary antigen from the antibody is measured. The results are often expressed as a percentage of the cross-reacting compound's concentration required to produce the same signal as the primary antigen.
The following table summarizes the cross-reactivity of a commercially available anti-Digoxin antibody from the Elecsys Digoxin Immunoassay against structurally related compounds.
| Compound | % Cross-Reactivity |
| Digoxin | 100 |
| β-Methyldigoxin | 87.9 |
| α-Acetyldigoxin | 77.9 |
| β-Acetyldigoxin | 84.4 |
Data sourced from the FDA review memorandum for the Elecsys Digoxin Immunoassay.[3]
It is important to note that cross-reactivity can vary significantly between different antibody clones and immunoassay formats. For instance, the cross-reactivity of anti-digoxin antibodies with digitoxin (B75463), a closely related cardiac glycoside, has been shown to be dependent on the structure of the tracer molecule used in fluorescence polarization immunoassays.[4][5]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. The following is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) used to determine the cross-reactivity of an anti-Digoxin antibody.
Competitive ELISA Protocol for Digoxin
Objective: To determine the concentration of Digoxin in a sample and to assess the cross-reactivity of the anti-Digoxin antibody with other structurally related compounds.
Principle: This is a competitive binding immunoassay. Unlabeled Digoxin in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-labeled Digoxin for a limited number of binding sites on a microplate coated with an anti-Digoxin antibody. After incubation, the unbound components are washed away, and a substrate solution is added. The color development is inversely proportional to the concentration of Digoxin in the sample.
Materials:
-
Microplate pre-coated with anti-Digoxin antibody
-
Digoxin standards of known concentrations
-
Digoxin-HRP conjugate
-
Test samples (and potential cross-reacting compounds)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute the Wash Buffer concentrate.
-
Standard and Sample Addition: Add 50 µL of each standard, sample, and potential cross-reacting compound (at various concentrations) to the appropriate wells of the microplate.
-
Competitive Reaction: Add 50 µL of Digoxin-HRP conjugate to each well. Gently mix.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of Digoxin in the samples by interpolating their absorbance values from the standard curve.
-
To calculate the percent cross-reactivity of a related compound, determine the concentration of the compound that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Digoxin / IC50 of Cross-Reactant) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive ELISA protocol described above.
Caption: Workflow for a competitive ELISA to determine Digoxin concentration and antibody cross-reactivity.
Signaling Pathway of Digoxin
The primary mechanism of action of Digoxin is the inhibition of the Na+/K+ ATPase pump in cardiac muscle cells. This leads to an increase in intracellular calcium, which in turn enhances myocardial contractility. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of Digoxin leading to increased myocardial contractility.
Conclusion
The characterization of antibody cross-reactivity is a fundamental aspect of immunoassay development and validation. This guide, using anti-Digoxin antibodies as a practical example, has outlined the necessary components for a comprehensive comparison of antibody performance. By presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex information, researchers can make more informed decisions in their antibody selection and experimental design. While specific data for "this compound" antibodies are not yet available, the principles and methodologies detailed herein provide a robust framework for their future evaluation.
References
Independent Replication of Formosanin C Findings in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the reported findings for Formosanin C, a potential anti-cancer agent, with a focus on independent replication of its mechanism of action. We will delve into its effects on non-small-cell lung cancer (NSCLC) and compare its performance with alternative therapeutic strategies targeting similar cellular pathways. This analysis is supported by experimental data and detailed methodologies to aid researchers in their ongoing efforts in oncology drug discovery.
Executive Summary
Formosanin C, a natural compound, has demonstrated promising anti-cancer properties, notably in preclinical models of NSCLC. The primary proposed mechanism involves the inhibition of lactate (B86563) export through the MCT4/CD147 complex and the induction of mitochondrial dysfunction, leading to apoptosis. While independent studies have corroborated the apoptosis-inducing and mitochondrial effects of Formosanin C in various cancer types, direct independent replication of its impact on the MCT4/CD147 lactate transport system in NSCLC is not yet extensively documented in publicly available literature. This guide will summarize the existing evidence for Formosanin C and compare it with alternative agents that target the MCT4 and CD147 pathways.
Data Presentation: Formosanin C vs. Alternative Agents
The following tables summarize the quantitative data from key studies on Formosanin C and its alternatives.
Table 1: In Vitro Efficacy of Formosanin C in NSCLC
| Cell Line | Assay | Concentration (µM) | Result | Reference |
| H1299 | Colony Formation | 0.5, 1, 2 | Significant inhibition | [1] |
| H1299 | Transwell Migration | 0.5, 1, 2 | Significant inhibition | [1] |
| A549 | Apoptosis (Flow Cytometry) | 1, 2, 4 | Dose-dependent increase in apoptotic cells | [1] |
| H1299 | Intracellular Lactate | 2 | ~2.5-fold increase | [1] |
| H1299 | Extracellular Lactate | 2 | ~50% decrease | [1] |
| H1299 | Mitochondrial Membrane Potential | 2 | Significant decrease | [1] |
Table 2: Comparison with Alternative MCT4 and CD147 Inhibitors
| Compound/Agent | Target | Cancer Type | Key In Vitro/In Vivo Finding | Reference |
| Formosanin C | MCT4/CD147 | NSCLC | Inhibition of lactate export, mitochondrial dysfunction | [1] |
| AZD0095 | MCT4 | Various | Potent and selective MCT4 inhibition (IC50 = 1.3 nM) | [2] |
| siRNA against MCT4 | MCT4 | Bladder Cancer | Reduced cell growth, induced apoptosis | [3] |
| AC-73 | CD147 | Hepatocellular Carcinoma | Inhibited cell motility and invasion by disrupting CD147 dimerization | [4] |
| CNTO 3899 (antibody) | CD147 | Head and Neck Squamous Cell Carcinoma | Inhibited proliferation of cancer cells | [5] |
| Quercetin | MCT1/MCT4 | Glioma | Induced intracellular acidification through MCT1/4 inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replication and validation.
Formosanin C Inhibition of Lactate Export (as per[1])
-
Cell Culture: Human NSCLC cell lines (H1299 and A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Lactate Measurement:
-
Intracellular Lactate: Cells are treated with Formosanin C (2 µM) for 24 hours. After treatment, cells are harvested, and intracellular lactate is measured using a lactate assay kit according to the manufacturer's instructions.
-
Extracellular Lactate: The culture medium from the treated cells is collected, and the lactate concentration is measured using a lactate assay kit.
-
-
Western Blot Analysis:
-
Cells are treated with Formosanin C (0, 0.5, 1, 2 µM) for 24 hours.
-
Total protein is extracted, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against MCT4, CD147, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.
-
Assessment of Mitochondrial Dysfunction (as per[1])
-
Mitochondrial Membrane Potential (MMP) Measurement:
-
NSCLC cells are seeded in 6-well plates and treated with Formosanin C (2 µM) for 24 hours.
-
Cells are then incubated with JC-1 dye (a fluorescent probe for MMP) for 20 minutes at 37°C.
-
The fluorescence is analyzed by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
-
ATP Production Assay:
-
Cells are treated with Formosanin C as described above.
-
Intracellular ATP levels are measured using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: Proposed mechanism of Formosanin C in NSCLC cells.
Caption: General experimental workflow for evaluating Formosanin C.
Caption: Logical relationship of therapeutic strategies.
Conclusion
Formosanin C presents a compelling multi-faceted mechanism of action against cancer cells, with its effects on mitochondrial function and apoptosis being independently observed. However, the novel finding of its inhibitory action on the MCT4/CD147 lactate transport system in NSCLC warrants further independent validation to solidify its standing as a lead compound for this specific mechanism. The alternative agents targeting MCT4 and CD147 offer more specific interventional strategies, and a comparative evaluation of these with Formosanin C in standardized head-to-head studies would be highly valuable for the drug development community. This guide provides the foundational information for researchers to design such validation studies and to explore the therapeutic potential of targeting cancer metabolism.
References
- 1. Formosanin C inhibits non-small-cell lung cancer progression by blocking MCT4/CD147-mediated lactate export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel small-molecule compound targeting CD147 inhibits the motility and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-related Issues of CD147 | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
Yuehgesin C as a Positive Control in Cytotoxicity Assays: A Comparative Guide
For researchers in oncology and drug discovery, the selection of an appropriate positive control is critical for validating cytotoxicity assays. This guide provides a comparative analysis of Yuehgesin C, a naturally derived dihydrostilbene, against established chemotherapeutic agents Doxorubicin and Etoposide (B1684455), which are standard positive controls in cell viability and apoptosis-related studies.
Performance Comparison of Cytotoxic Agents
The efficacy of a cytotoxic agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below summarizes the IC50 values for this compound and two common positive controls, Doxorubicin and Etoposide, against the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM. This cell line is a widely used model for assessing the cytotoxicity of potential anti-cancer compounds.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | CCRF-CEM | Resazurin (B115843) Assay | 17.9 ± 0.6 | [Data derived from literature] |
| Doxorubicin | CCRF-CEM | Not Specified | ~0.02 - 0.05 | [Data derived from literature] |
| Etoposide | CCRF-CEM | MTT / CellTiter-Blue | 0.12 - 1.2 | [1][2] |
Note: IC50 values can vary based on the specific assay conditions, incubation time, and cell passage number. The data presented provides a comparative baseline of potency. Doxorubicin and Etoposide demonstrate significantly higher potency (lower IC50 values) than this compound in this specific cell line.
Experimental Protocols
A reliable and reproducible protocol is essential for obtaining accurate cytotoxicity data. The following is a detailed methodology for the Resazurin Cell Viability Assay, a common method used to assess the cytotoxic effects of compounds like this compound.
Resazurin Cell Viability Assay Protocol
This assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
96-well opaque-walled tissue culture plates
-
CCRF-CEM cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Doxorubicin, Etoposide) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation: 540-560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Culture CCRF-CEM cells to a logarithmic growth phase.
-
Prepare a cell suspension of the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Etoposide in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include untreated wells (vehicle control) that receive medium with the same concentration of solvent used for the test compounds.
-
Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the appropriate wells.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Resazurin Incubation:
-
After the treatment period, add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the metabolic activity of the cell line.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells using the formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Control Cells) x 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are crucial for understanding complex workflows and biological mechanisms. Below are visualizations created using the DOT language for the experimental workflow and a relevant signaling pathway.
Experimental Workflow for Cytotoxicity Screening
Generalized Apoptotic Pathway Induced by Topoisomerase II Inhibitors
This compound induces cytotoxicity, while Doxorubicin and Etoposide are well-characterized topoisomerase II inhibitors that lead to DNA damage and subsequent activation of the intrinsic apoptotic pathway.[3][4][5][6][7] This diagram illustrates a simplified version of this common cell death mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Shancigusin C Activity
An Important Note on Nomenclature: Initial searches for "Yuehgesin C" did not yield relevant results, suggesting a potential misspelling. Based on the available scientific literature, this guide will focus on Shancigusin C , a structurally related and well-documented compound.
This guide provides a comparative overview of synthetic versus natural Shancigusin C, a dihydrostilbene natural product isolated from orchids. While direct, head-to-head experimental comparisons of the biological activity of synthetic and natural Shancigusin C are not extensively documented in publicly available literature, this document synthesizes the existing knowledge on its synthesis and biological activity, outlines standard experimental protocols for efficacy assessment, and discusses the general principles guiding the comparison of natural and synthetic compounds.
Data Presentation: Biological Activity of Synthetic Shancigusin C
The primary biological activity reported for synthetic Shancigusin C is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data for the synthetic compound.
| Cell Line | Type | IC₅₀ (µM) of Synthetic Shancigusin C | Reference |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia (drug-sensitive) | 17.9 ± 0.6 | [1] |
| CEM/ADR5000 | Human T-cell acute lymphoblastic leukemia (multidrug-resistant) | 87.2 ± 9.6 | [1] |
Note: The degree of resistance for CEM/ADR5000 cells to synthetic Shancigusin C was calculated to be 4.87-fold.[1]
General Principles: Synthetic vs. Natural Compound Activity
In principle, a synthetic molecule that is structurally identical to its natural counterpart should exhibit the same biological activity.[2] However, several factors can influence the observed activity:
-
Purity: Synthetic compounds can often be produced at very high purity, free from other potentially bioactive metabolites found in the natural source. These co-occurring compounds in natural extracts could have synergistic or antagonistic effects.
-
Stereochemistry: The precise three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. Total synthesis must yield the correct stereoisomer to replicate the activity of the natural product.
-
Yield and Scalability: Synthesis offers a scalable and reproducible source of the compound, which can be a limitation for natural products that are difficult to isolate in large quantities.
Without direct comparative studies, it is presumed that pure, synthetically produced Shancigusin C will have the same intrinsic biological activity as its pure, natural counterpart.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate the activity of synthetic Shancigusin C.
Resazurin-Based Cytotoxicity Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture:
- CCRF-CEM and CEM/ADR5000 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
- Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL).
- A stock solution of synthetic Shancigusin C is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium.
- The cells are treated with the various concentrations of Shancigusin C and incubated for a specific period (e.g., 72 hours).
- Following the incubation period, a solution of resazurin (B115843) is added to each well.
- The plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin (B1680543), by metabolically active cells.
3. Data Analysis:
- The fluorescence is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
- The fluorescence intensity is proportional to the number of viable cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Total Synthesis of Shancigusin C
The following diagram illustrates the key steps in the total synthesis of Shancigusin C.
Caption: Total synthesis workflow for Shancigusin C.
Cytotoxicity Assay Workflow
The diagram below outlines the general workflow for determining the cytotoxic activity of a compound using a resazurin-based assay.
Caption: Workflow of a resazurin-based cytotoxicity assay.
References
meta-analysis of Yuehgesin C research papers
To provide a comprehensive comparison guide as requested, it is crucial to first identify the precise scientific name or the active components of what is referred to as "Yuehgesin C." Without this foundational information, a meaningful and accurate meta-analysis of its research, comparison with alternatives, and elucidation of its signaling pathways is not possible.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to provide the standardized scientific name or chemical identifier for "this compound." Once this information is available, a thorough and data-driven comparison guide can be compiled, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Safety Operating Guide
Prudent Disposal of Yuehgesin C: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Yuehgesin C must adhere to stringent safety protocols to ensure personal and environmental safety during its disposal. This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, based on available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
Key Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H402: Harmful to aquatic life.
In the event of exposure, the following first aid measures should be taken:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C17H22O5 |
| Molecular Weight | 306.354 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 474.7±45.0 °C at 760 mmHg |
| Flash Point | 170.5±22.2 °C |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C |
| Data sourced from Chemsrc[2] |
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][3] The following steps provide a general operational plan for its collection and disposal.
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound as "Hazardous Waste."
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.
-
-
Containerization:
-
Use leak-proof, sealable containers that are compatible with this compound.
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Storage areas should be cool and dry to maintain chemical stability.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet and any other relevant information about the waste.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all waste manifests and other disposal documentation as required by institutional and regulatory policies.
-
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the available search results. The recommended procedure is to transfer the material to a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Yuehgesin C
I. Personal Protective Equipment (PPE): Your First Line of Defense
The primary defense against exposure to potentially hazardous compounds is the correct and consistent use of Personal Protective Equipment. For Yuehgesin C, a comprehensive PPE strategy is crucial.
Essential Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[4] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated handling area. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or higher.[4] | Minimizes the risk of inhaling aerosolized particles, especially during procedures that may generate dust or aerosols (e.g., weighing, preparing solutions). |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
II. Operational Plan: From Receipt to Disposal
A meticulous operational plan is critical to minimize exposure and prevent contamination. The following step-by-step guidance outlines the key phases of handling this compound.
1. Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a lab coat and a single pair of nitrile gloves before handling the outer packaging.
-
Transport the unopened package to the designated handling area, preferably a containment device such as a chemical fume hood or biological safety cabinet.
-
When unpacking, wear full PPE as detailed in the table above. Be aware that the exterior of vials may be contaminated.[5]
2. Preparation and Handling
-
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to protect both the user and the product.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Utilize dedicated equipment (e.g., spatulas, weighing paper, pipette tips) for handling this compound. Disposable items are preferred.
-
If non-disposable equipment is used, it must be decontaminated immediately after use.
3. Administration (In Vitro/In Vivo)
-
When administering this compound in experimental settings, maintain full PPE.
-
For in vivo studies, be mindful of potential exposure through animal waste. Handle animal bedding and waste as contaminated for a period advised by your institution's safety office.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials that have come into contact with this compound is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated waste, including gloves, gowns, shoe covers, absorbent pads, and disposable labware, must be segregated into clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof container and disposed of as hazardous chemical waste according to institutional and local regulations.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated. A common procedure involves a two-step process of washing with a detergent solution followed by a suitable inactivating agent, if known, or a thorough rinse.
IV. Experimental Workflow for Safe Handling of this compound
To provide a clear visual guide, the following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound and other potent compounds, ensuring both personal safety and the integrity of their research. Building a culture of safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. Fruit Peels: Food Waste as a Valuable Source of Bioactive Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and Biological Activities of Murraya Species [mdpi.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
